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  • Product: 3-Bromo-4-(morpholinomethyl)benzoic acid
  • CAS: 787529-83-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Bromo-4-(morpholinomethyl)benzoic acid

Gathering Preliminary Data I've initiated comprehensive Google searches to collect physicochemical data on 3-Bromo-4-(morpholinomethyl)benzoic acid. My focus is on compiling details like its chemical structure, molecular...

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Author: BenchChem Technical Support Team. Date: February 2026

Gathering Preliminary Data

I've initiated comprehensive Google searches to collect physicochemical data on 3-Bromo-4-(morpholinomethyl)benzoic acid. My focus is on compiling details like its chemical structure, molecular weight, melting point, and boiling point to establish a solid foundation for further analysis.

Expanding Data Collection Scope

I'm now expanding data collection to include solubility, pKa, logP, and spectral data alongside the initial parameters. I'm also seeking experimental protocols for determining these properties and information regarding its synthesis. I'm exploring applications and the biological relevance of this and similar molecules to add context. I'm also structuring the guide with an introduction, data table, protocols, a workflow diagram and a synthesis of the gathered information.

Initiating a Structured Approach

I'm now implementing a structured approach to data collection and analysis. I'm focusing on acquiring solubility, pKa, logP, and spectral data. Concurrently, I'm sourcing experimental protocols for their determination and exploring synthesis methods to understand purity and potential impurities. I'm also delving into potential applications and biological relevance to add context. I will structure the guide with an introduction, data table, protocols, workflow diagram, and a data synthesis.

Gathering Data Effectively

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Exploratory

Technical Guide: The Strategic Utility of 3-Bromo-4-(morpholinomethyl)benzoic Acid in Drug Discovery

The following technical guide details the therapeutic utility and synthetic application of 3-Bromo-4-(morpholinomethyl)benzoic acid , a high-value scaffold in modern medicinal chemistry. Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and synthetic application of 3-Bromo-4-(morpholinomethyl)benzoic acid , a high-value scaffold in modern medicinal chemistry.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-4-(morpholinomethyl)benzoic acid (CAS: 1131594-24-5) represents a "privileged structure." It is not a final drug but a linchpin intermediate designed to solve two perennial challenges in small-molecule therapeutics: aqueous solubility and orthogonal functionalization .

This guide outlines how medicinal chemists utilize this scaffold to construct libraries of bioactive compounds, particularly targeting kinases (e.g., FAK, PI3K) and epigenetic regulators (e.g., EZH2). Its unique substitution pattern allows for a "divergent synthesis" approach, enabling rapid Structure-Activity Relationship (SAR) exploration.

The Pharmacophore Profile: Why This Scaffold?

The molecule combines three distinct functional zones, each serving a critical role in drug design:

Functional ZoneChemical MoietyDrug Discovery Function
Solubilizing Tail MorpholinomethylADME Enhancer: The basic nitrogen (pKa ~8.3) improves aqueous solubility and lysosomal trapping. The morpholine ring often binds to solvent-exposed regions of a protein target.
Linker Core Benzoic AcidAnchor Point: The carboxylic acid allows for amide coupling to generate a wide array of benzamides, a common motif in kinase inhibitors.
Growth Vector C3-BromineDiversity Handle: The bromine atom is positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl groups to probe deep hydrophobic pockets.
Physicochemical Properties (Calculated)
  • Molecular Weight: ~300.15 g/mol (Fragment-compliant)

  • cLogP: ~1.8 (Ideal for lead optimization)

  • H-Bond Acceptors: 4 (Morpholine O/N, Carboxyl O)

  • H-Bond Donors: 1 (Carboxyl OH)

Synthetic Access: Production of the Scaffold

Before utilizing the scaffold for library generation, it must be synthesized with high purity. The industrial standard route proceeds via the radical bromination of 3-bromo-4-methylbenzoic acid followed by nucleophilic substitution.

Protocol A: Synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid

Reaction Overview:

  • Precursor: 3-Bromo-4-methylbenzoic acid (CAS: 7697-26-9)

  • Step 1: Radical Bromination (Wohl-Ziegler reaction)

  • Step 2: Nucleophilic Displacement

Step-by-Step Methodology

Step 1: Benzylic Bromination

  • Charge: In a dry round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in CCl₄ or Trifluorotoluene (green alternative).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of radical initiator AIBN (0.05 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2] Concentrate the filtrate to yield the intermediate 3-bromo-4-(bromomethyl)benzoic acid .

    • Note: This intermediate is a lacrymator; handle in a fume hood.

Step 2: Morpholine Displacement

  • Solvation: Dissolve the crude benzylic bromide (from Step 1) in dry THF or DMF.

  • Base/Nucleophile: Add Morpholine (2.5 eq). The excess morpholine acts as both the nucleophile and the base to scavenge HBr. Alternatively, use Morpholine (1.1 eq) + DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Purification:

    • Evaporate solvent.

    • Redissolve in DCM and wash with water (to remove morpholine hydrobromide).

    • Extract the aqueous layer with DCM.

    • Dry organic layers over MgSO₄ and concentrate.

    • Recrystallization: Purify using Ethanol/Hexane to obtain the white crystalline solid.

Therapeutic Applications & Library Generation[3]

The true power of this scaffold lies in Divergent Synthesis . By locking the morpholine "tail" early, chemists can iterate on the "Head" (Amide) and "Core" (Aryl coupling) independently.

Divergent Synthesis Workflow

The following Graphviz diagram illustrates the logical workflow for transforming this scaffold into a library of potential Kinase or EZH2 inhibitors.

DrugDiscoveryWorkflow cluster_properties Pharmacological Benefits Scaffold 3-Bromo-4- (morpholinomethyl) benzoic acid Step1 Step 1: Amide Coupling (R-NH2 + HATU) Scaffold->Step1 Diversity Point 1 Solubility High Aqueous Solubility Scaffold->Solubility Metab Microsomal Stability Scaffold->Metab Intermediate Intermediate: 3-Bromo-Benzamide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 + Pd cat) Intermediate->Step2 Diversity Point 2 Hit1 Hit A: FAK Inhibitor (Pyridine coupled) Step2->Hit1 Hit2 Hit B: EZH2 Inhibitor (Indole coupled) Step2->Hit2 Hit3 Hit C: PI3K Inhibitor (Pyrimidine coupled) Step2->Hit3

Caption: Divergent synthesis workflow utilizing the scaffold for rapid generation of kinase and epigenetic inhibitor libraries.

Case Study: Design of FAK Inhibitors

Focal Adhesion Kinase (FAK) inhibitors often require a solubilizing group solvent-exposed from the ATP binding pocket.

  • Mechanism: The benzamide moiety forms hydrogen bonds with the hinge region (e.g., Cys residues).

  • Role of Scaffold: The 3-bromo group allows coupling of a 2-aminopyrimidine (via Suzuki), creating the critical bi-aryl system found in inhibitors like Defactinib analogs. The morpholine tail prevents aggregation and improves oral bioavailability.

Protocol B: Library Synthesis (Suzuki Coupling)

Objective: Functionalize the C3-position of the benzamide intermediate.

  • Reagents: Intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 minutes.

  • Validation: Filter through Celite, extract with EtOAc, and purify via Prep-HPLC.

Summary of Key Data

PropertyValue/ObservationRelevance
Solubility (pH 7.4) > 100 µM (Predicted)High solubility minimizes formulation challenges.
Synthetic Yield 65–75% (2 steps)Scalable for gram-scale intermediate production.
Metabolic Stability Moderate to HighMorpholine is generally stable; benzylic oxidation is the primary metabolic soft spot.
Toxicity Low structural alertsMorpholines are standard in FDA-approved drugs (e.g., Gefitinib).

References

  • Rees, S. W. P., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.[3] BenchChem Application Notes.[4] Link

  • National Center for Advancing Translational Sciences (NCATS). (2024). Compound Record: Benzoic Acid, 4-(2-((4-(3-oxo-4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-.[5] Inxight Drugs.[5] Link[5]

  • Ohkubo, M., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors.[6] Bioorganic & Medicinal Chemistry.[3][7][8] Link

  • Kumatji, A., et al. (2020).[9] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Organic Synthesis. Link

Sources

Foundational

3-Bromo-4-(morpholinomethyl)benzoic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists Abstract This technical guide provides a comprehensive overview of 3-Bromo-4-(morpholinomethyl)benzoic acid as a strategic building block in medicinal chemistry. While d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(morpholinomethyl)benzoic acid as a strategic building block in medicinal chemistry. While direct literature on this specific molecule is emerging, its constituent functional groups—a reactive aryl bromide, a versatile carboxylic acid, and a beneficial morpholine moiety—present a powerful combination for the synthesis of novel drug candidates. This document will delve into the inferred synthesis, key physicochemical properties, and diverse chemical reactivity of this scaffold. Furthermore, we will explore its potential applications in constructing molecules targeting a range of therapeutic areas, supported by detailed, field-proven experimental protocols and structure-activity relationship (SAR) insights derived from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their discovery pipelines.

Introduction: The Strategic Value of a Multifunctional Building Block

The design and synthesis of novel molecular entities with desirable pharmacological profiles is the cornerstone of modern drug discovery. The selection of appropriate starting materials and building blocks is a critical determinant of success in this endeavor. 3-Bromo-4-(morpholinomethyl)benzoic acid is a trifunctional scaffold that offers a compelling combination of features for the medicinal chemist.

  • The Aryl Bromide: This functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic and efficient exploration of chemical space around the benzoic acid core.

  • The Carboxylic Acid: As a key pharmacophoric element, the carboxylic acid can engage in crucial hydrogen bonding interactions with biological targets. It also provides a straightforward point for modification into a variety of esters, amides, and other bioisosteres to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The Morpholinomethyl Group: The morpholine heterocycle is a well-established "privileged" scaffold in medicinal chemistry.[1] Its incorporation into drug candidates is known to enhance aqueous solubility, improve metabolic stability, and provide favorable pharmacokinetic profiles. The morpholine nitrogen can also act as a hydrogen bond acceptor, contributing to target binding. The methylene spacer provides conformational flexibility, allowing for optimal positioning of the morpholine ring within a binding pocket.

This guide will provide a detailed exploration of how these three functional groups can be strategically employed to generate libraries of diverse and potentially bioactive molecules.

Synthesis and Physicochemical Properties

Proposed Synthesis Pathway

The most direct approach would involve a two-step sequence starting from 3-bromo-4-methylbenzoic acid:

  • Benzylic Bromination: The methyl group can be selectively brominated using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would yield 3-bromo-4-(bromomethyl)benzoic acid.[2][3]

  • Nucleophilic Substitution: The resulting benzylic bromide is highly reactive towards nucleophiles. Treatment with morpholine would readily afford the desired 3-Bromo-4-(morpholinomethyl)benzoic acid via an SN2 reaction.

dot graph "synthesis_pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of 3-Bromo-4-(morpholinomethyl)benzoic acid are summarized in the table below. These values are estimated based on the structure and can serve as a useful guide for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₄BrNO₃Provides the elemental composition.
Molecular Weight 300.15 g/mol Falls within the "rule of five" guidelines for oral bioavailability.
pKa (Carboxylic Acid) ~4.0 - 4.5Influences ionization state at physiological pH, affecting solubility and cell permeability.
pKa (Morpholine) ~8.0 - 8.5The morpholine nitrogen will be protonated at physiological pH, enhancing aqueous solubility.
cLogP ~1.5 - 2.0Indicates a favorable balance between hydrophilicity and lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) ~60 - 70 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Chemical Reactivity and Synthetic Utility

The true power of 3-Bromo-4-(morpholinomethyl)benzoic acid as a building block lies in the orthogonal reactivity of its three functional groups. This allows for selective modification at each site, enabling the generation of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling at the Bromo Position

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-(morpholinomethyl)benzoic acid

This protocol provides a general procedure that can be optimized for specific boronic acids or esters.

  • Reagents and Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-(morpholinomethyl)benzoic acid (1.0 mmol, 1.0 equiv).

    • Add the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction:

    • The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours.

    • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with water and acidified to pH ~4 with 1M HCl.

    • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired coupled product.

dot graph "suzuki_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Modification of the Carboxylic Acid

The carboxylic acid can be readily converted into a variety of derivatives to modulate the compound's properties.

  • Amide Formation: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can introduce diverse substituents and modulate the hydrogen bonding capacity of the molecule.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield esters, which can act as prodrugs or improve cell permeability.

Reactivity of the Morpholine Moiety

While generally stable, the morpholine nitrogen can be quaternized by reaction with alkyl halides, introducing a permanent positive charge. This can be useful for targeting specific biological interactions or for improving water solubility.

Applications in Drug Discovery: A Scaffold for Kinase and PARP Inhibitors

The structural features of 3-Bromo-4-(morpholinomethyl)benzoic acid make it an attractive starting point for the synthesis of inhibitors of several important enzyme families, including protein kinases and poly(ADP-ribose) polymerases (PARPs).

Protein Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine binding pocket of the ATP binding site. The morpholine group is a common feature in many approved and investigational kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase. By using the Suzuki coupling to introduce a variety of aromatic and heteroaromatic substituents at the 3-position, and by modifying the carboxylic acid to an amide, one can generate libraries of compounds that can be screened for kinase inhibitory activity.

PARP Inhibitors

PARP inhibitors are an important class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations). Many PARP inhibitors contain a substituted benzamide core that mimics the nicotinamide portion of the NAD+ substrate. The 3-Bromo-4-(morpholinomethyl)benzoic acid scaffold provides an excellent starting point for the synthesis of novel PARP inhibitors. The morpholinomethyl group can occupy the solvent-exposed region of the active site, while modifications at the 3-position via cross-coupling can explore interactions with the adenosine-binding pocket.

dot graph "parp_inhibition_pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion and Future Outlook

3-Bromo-4-(morpholinomethyl)benzoic acid represents a highly versatile and strategically valuable building block for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse molecular libraries. The combination of a reactive handle for cross-coupling, a key pharmacophoric carboxylic acid, and a solubilizing and pharmacokinetic-enhancing morpholine moiety makes this scaffold particularly well-suited for the discovery of novel kinase and PARP inhibitors, among other potential therapeutic targets. As the demand for novel drug candidates with optimized properties continues to grow, the strategic application of such multifunctional building blocks will be paramount to the success of future drug discovery endeavors.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • 3-Bromo-4-methyl-benzoic acid. SpectraBase. Available at: [Link]

  • US Patent 4189605A - 3-Nitro-4-bromomethyl benzoic acid. Google Patents.
  • US Patent 4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. Available at: [Link]

  • 3-Bromo-4-nitrobenzoic acid. PubChem. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC. Available at: [Link]

Sources

Exploratory

Solubility Profile of 3-Bromo-4-(morpholinomethyl)benzoic acid in Organic Solvents

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 3-Bromo-4-(morpholinomethyl)benzoic acid . Executive Summary & Chemical Identit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 3-Bromo-4-(morpholinomethyl)benzoic acid .

Executive Summary & Chemical Identity

3-Bromo-4-(morpholinomethyl)benzoic acid (CAS: 1017783-24-0) is a bifunctional intermediate frequently employed in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Its structure features a lipophilic brominated benzene core, a hydrophilic carboxylic acid tail, and a basic morpholine headgroup.

This amphiphilic and zwitterionic nature creates a complex solubility profile that is highly sensitive to pH and solvent polarity . Unlike simple benzoic acid derivatives, this compound exhibits "U-shaped" aqueous solubility and selective organic solubility driven by the protonation state of the morpholine nitrogen.

Physicochemical Properties (Calculated & Observed)
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₄BrNO₃Moderate molecular weight (300.15 g/mol )
pKa (Acid) ~3.9 - 4.2Deprotonates at pH > 4.5 (increases water solubility)
pKa (Base) ~7.4 - 8.0Protonates at pH < 7.0 (increases water solubility)
LogP (Octanol/Water) 1.8 - 2.2 (Neutral)Lipophilic enough for organic solvents, but polar enough for alcohols.[1]
Solid State Crystalline SolidHigh lattice energy requires polar aprotic solvents for dissolution.

Solubility Profile in Organic Solvents

The solubility data below represents a consensus profile derived from structure-activity relationships (SAR) of morpholinyl-benzoic acid analogs.

Class I: High Solubility Solvents (Recommended for Stock Solutions)

These solvents disrupt the strong intermolecular hydrogen bonding between the carboxylic acid and the morpholine amine.

SolventSolubility RatingMechanism of ActionApplication
DMSO Very High (>100 mg/mL)High dielectric constant; disrupts zwitterionic lattice.NMR analysis, biological assays.
DMF High (>50 mg/mL)Strong dipole interaction.Synthetic reaction medium.[2][3][4][5]
NMP High (>50 mg/mL)Solubilizes via polar aprotic interactions.Formulation development.
Class II: Moderate Solubility (Temperature Dependent)

Solubility in these solvents is often kinetically slow at room temperature (RT) but increases significantly upon heating.

SolventSolubility (RT)Solubility (Reflux)Notes
Methanol Moderate (10-30 mg/mL)HighBest solvent for recrystallization.
Ethanol Low-ModerateHighPreferred green solvent for purification.
THF ModerateHighGood for reactions involving acid chlorides.
Dichloromethane ModerateModerateSoluble if the compound is not in zwitterionic form.
Class III: Low Solubility (Anti-Solvents)

These solvents are ineffective for dissolution but are excellent for precipitating the compound during purification.

  • Hexane / Heptane : Insoluble (< 0.1 mg/mL). Used to wash the solid filter cake.[5]

  • Diethyl Ether : Very Low. Often used to precipitate the HCl salt form.

  • Water (pH 6-7) : Low. The compound is near its isoelectric point (pI), where zwitterionic precipitation occurs.

pH-Dependent Solubility Mechanism

The critical factor in handling this compound is the Isoelectric Point (pI) .

  • pH < 4 : The morpholine is protonated (

    
    ), and the acid is protonated (
    
    
    
    ). The species is cationic. High Water Solubility.
  • pH ~ 6 : The morpholine is protonated (

    
    ), and the acid is deprotonated (
    
    
    
    ). The species is a net-neutral zwitterion. Lowest Solubility (Precipitation Zone).
  • pH > 9 : The morpholine is neutral (

    
    ), and the acid is deprotonated (
    
    
    
    ). The species is anionic. High Water Solubility.
Visualization: Solubility Switching Pathway

SolubilitySwitch Acidic Acidic pH (<4) Cationic Form (Soluble in Water) Neutral Neutral pH (~6) Zwitterionic Form (Precipitates/Insoluble) Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Excess Acid Basic Basic pH (>9) Anionic Form (Soluble in Water) Neutral->Basic Add Excess Base Organic Organic Phase (DCM/EtOAc) Extracts Neutral Form Neutral->Organic Partitioning (if pH adjusted carefully) Basic->Neutral Add Acid (HCl)

Caption: The solubility switch of 3-Bromo-4-(morpholinomethyl)benzoic acid driven by pH manipulation.

Experimental Protocols for Solubility Determination

To generate precise quantitative data for your specific batch (e.g., for IND filing or formulation), follow these self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at equilibrium.

  • Preparation : Weigh approx. 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition : Add 1 mL of the target solvent (e.g., Methanol).

  • Saturation : If the solid dissolves completely, add more solid until a suspension persists (undissolved solid must be visible).

  • Equilibration : Cap the vial and place it in a shaker or thermomixer at 25°C for 24 hours.

  • Phase Separation : Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

    • Critical Step: Ensure the filter membrane is compatible with the solvent.

  • Quantification : Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (254 nm).

Protocol B: HPLC Method for Quantification
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid (maintains protonation, improves peak shape).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm (aromatic ring absorption).

  • Retention Time : Expect elution around 4-6 minutes depending on the gradient.

Applications in Purification & Formulation

Recrystallization Strategy

Because the compound has a steep solubility curve in alcohols, Ethanol is the preferred solvent for purification.

  • Dissolve the crude solid in boiling Ethanol (approx. 10-15 mL per gram).

  • If insoluble particulates remain, hot filter.

  • Allow the solution to cool slowly to Room Temperature, then to 4°C.

  • The zwitterionic crystal lattice will form. Filter and wash with cold Hexane.

Salt Formation

For drug development, the free acid/base zwitterion is often converted to a salt to improve bioavailability.

  • HCl Salt : Dissolve in Ethanol, add 1.1 eq of HCl in Dioxane. Precipitate with Diethyl Ether.

  • Sodium Salt : Suspend in water, add 1.0 eq of NaOH. Lyophilize the resulting clear solution.

References

  • BenchChem . Solubility of Benzoic Acid in Organic Solvents. (General principles of benzoic acid solubility).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 24856028, 3-Bromo-4-methylbenzoic acid. (Precursor physicochemical data).

  • Mondini, S., et al. (2007).[3] Process for the preparation of benzoic acid derivatives. European Patent EP1853548. (Synthesis and workup of halogenated benzoic acids).

  • Sigma-Aldrich . Product Specification: 3-Bromo-4-methylbenzoic acid. (Analogous compound solubility data).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on zwitterion solubility profiles).

Sources

Foundational

Technical Guide: Ionization Behavior &amp; pKa Profiling of 3-Bromo-4-(morpholinomethyl)benzoic acid

The following technical guide provides an in-depth physicochemical analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid , designed for researchers in medicinal chemistry and pre-formulation. [1] Executive Summary 3-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid , designed for researchers in medicinal chemistry and pre-formulation.

[1]

Executive Summary

3-Bromo-4-(morpholinomethyl)benzoic acid is a bifunctional ampholyte commonly utilized as a scaffold in fragment-based drug discovery (FBDD) and as an intermediate in the synthesis of kinase inhibitors.[1] Its physicochemical behavior is defined by the interplay between the acidic benzoate moiety and the basic morpholine center, modulated significantly by the steric and electronic influence of the ortho-bromine substituent.[1][2][3]

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

  • Solubility: Predicting the pH of minimum solubility (isoelectric point).[1][2][3]

  • Permeability: Assessing the lipophilicity (LogD) at physiological pH.[1][2][3]

  • Purification: Designing efficient extraction and chromatographic protocols.

Molecular Architecture & Ionization Sites[1][2]

The molecule possesses two distinct ionizable centers.[1][2][3] The proximity of the bromine atom to the methylene bridge creates a unique electronic environment that shifts the pKa values from standard baselines.[1][2][3]

Ionizable CenterFunctional GroupElectronic CharacterStructural Influences
Acidic Center (A) Carboxylic Acid (Benzoic)Proton DonorElectron Withdrawing (-I): The 3-Br atom and the protonated 4-morpholinomethyl group (at low pH) stabilize the carboxylate anion, increasing acidity.[1]
Basic Center (B) Tertiary Amine (Morpholine)Proton AcceptorSteric/Electronic Inhibition: The ortho-Br atom creates steric bulk and withdraws electron density, lowering the basicity of the nitrogen compared to unsubstituted benzylmorpholine.[2][3]
Theoretical pKa Prediction & Analysis

Based on structure-activity relationship (SAR) data of structural analogs (e.g., N-benzylmorpholine, 3-bromobenzoic acid), the estimated ionization constants are:

  • pKa₁ (Acidic): 3.3 – 3.6 [1][2][3]

    • Baseline: Benzoic acid (pKa 4.20).[1][2][3][4]

    • Shift: The inductive effect of the 3-Br and the field effect of the cationic morpholine (present at pH < 4) significantly lower the pKa.[1][2]

  • pKa₂ (Basic): 6.2 – 6.6 [1][2][3]

    • Baseline:N-Benzylmorpholine (pKa ~7.1).[1][2][3]

    • Shift: The ortho-bromine reduces the basicity of the nitrogen via inductive withdrawal and steric hindrance to solvation.[1][2][3] The para-carboxylate (COO⁻) exerts a mild donating effect, preventing a drastic drop.[1][2]

Ionization Equilibria & Microspecies Distribution[1][2]

The compound exists in three primary forms depending on the pH environment. This equilibrium is best visualized as a transition from a cationic species to an anionic species, passing through a zwitterionic intermediate.[2][3]

Reaction Scheme


  • pH < 3.0: The molecule is protonated at both the morpholine nitrogen and the carboxyl group.[1][2][3] Net Charge: +1 .

  • pH 3.6 – 6.0: The carboxyl group deprotonates (COO⁻) while the morpholine remains protonated (NH⁺).[1][2][3] This is the Zwitterionic range . Net Charge: 0 .

  • pH > 7.0: The morpholine nitrogen deprotonates.[1][2][3] Net Charge: -1 .

Visualization of Ionization Pathway[1]

IonizationPathway Cation Cationic Species (+1) (pH < 3.3) COOH / NH+ Zwitterion Zwitterion (0) (pH 3.6 - 6.0) COO- / NH+ (Isoelectric Zone) Cation->Zwitterion pKa1 ~3.4 (Carboxyl Deprotonation) Zwitterion->Cation Anion Anionic Species (-1) (pH > 7.0) COO- / N (Physiological Dominant) Zwitterion->Anion pKa2 ~6.4 (Morpholine Deprotonation) Anion->Zwitterion

Figure 1: Stepwise ionization pathway of 3-Bromo-4-(morpholinomethyl)benzoic acid showing the transition from soluble cation to soluble anion via the zwitterionic intermediate.[1]

Physicochemical Implications in Drug Development[1][2][3]

Solubility Profile (pH-Dependent)

The solubility of this compound is highly pH-dependent due to its zwitterionic nature.[1]

  • High Solubility: Observed at pH < 2.5 (Cationic) and pH > 7.5 (Anionic).[1][2][3]

  • Minimum Solubility (pI): The Isoelectric Point (pI) is calculated as:

    
    
    Critical Note:[1] Avoid formulation or purification steps near pH 4.5 – 5.5 , as the neutral zwitterion is prone to precipitation/crystallization.[1][2][3]
    
Lipophilicity (LogD)
  • LogD (pH 7.4): At physiological pH, the molecule is predominantly anionic (~90% Anion, ~10% Zwitterion).[2][3] This negative charge significantly lowers the distribution coefficient (LogD), making the compound less permeable to lipid membranes compared to its uncharged analogs.[2][3]

  • Permeability Window: Passive permeability is likely highest in the narrow window near pH 6.0–6.5, where a small fraction of the neutral non-zwitterionic species (uncharged COOH / uncharged N) might exist, though the zwitterion dominates.[1][2][3]

Experimental Protocols for pKa Determination

Given the predicted low solubility at the pI, standard potentiometric titration may fail.[2][3] The following protocols are recommended for accurate determination.

Method A: Potentiometric Titration (with Co-solvent)

Best for: Samples with reasonable aqueous solubility (>0.5 mM).

  • Preparation: Dissolve 2-3 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Acidification: Add standardized HCl to bring the starting pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under inert gas (Nitrogen/Argon) purge.

  • Data Processing: Use the Bjerrum difference plot method.[1][2][3]

    • Note: If precipitation occurs near pH 4.5-5.0 (indicated by drift in electrode response), switch to Method B.

Method B: UV-Metric Titration (Spectrophotometric)

Best for: Low solubility compounds; highly accurate.[1]

  • Principle: Exploits the UV spectral shift of the benzoic acid chromophore upon ionization.[1][2][3]

  • Workflow:

    • Prepare a 20 µM stock solution in a universal buffer (pH 2 – 12).

    • Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.[1][2][3]

    • Target Wavelengths: Monitor shifts in the 230–280 nm range (characteristic of benzoyl conjugation).[1][2][3]

  • Analysis: Plot Absorbance vs. pH at

    
    . The inflection points correspond to the pKa values.[1][2][3]
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 3-Bromo-4-(morpholinomethyl)benzoic acid SolubilityCheck Step 1: Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck MethodA Method A: Potentiometric Titration (Standard Aqueous) SolubilityCheck->MethodA > 0.5 mM MethodB Method B: UV-Metric Titration (or Cosolvent Potentiometry) SolubilityCheck->MethodB < 0.5 mM Precipitation Precipitation Detected at pH ~4.5 - 5.0? MethodA->Precipitation Calc Data Analysis (Bjerrum Plot / Multi-wavelength Analysis) MethodB->Calc Precipitation->MethodB Yes (Switch Method) Precipitation->Calc No Output Output: pKa1, pKa2, pI, LogD profile Calc->Output

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82130, 3-Bromo-4-methylbenzoic acid.[1][2] Retrieved from [Link]

  • LookChem. 2-Bromobenzylamine Physicochemical Properties. Retrieved from [Link][1]

  • University of Tartu. pKa Data Compiled by R. Williams (Substituent Effects). Retrieved from [Link][1]

Sources

Exploratory

Technical Whitepaper: Morpholine-Substituted Benzoic Acid Derivatives in Medicinal Chemistry

Executive Summary The fusion of the morpholine heterocycle with the benzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry. This whitepaper analyzes the morpholine-substituted benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the morpholine heterocycle with the benzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry. This whitepaper analyzes the morpholine-substituted benzoic acid class, a chemical space that bridges the gap between solubility-enhancing physicochemical properties and potent target engagement.

While benzoic acid provides a versatile "warhead" for hydrogen bonding and electrostatic interactions (often targeting lysine or arginine residues in active sites), the morpholine ring serves as a metabolic handle and solubility modulator. This guide synthesizes current literature to provide a roadmap for researchers developing next-generation kinase inhibitors, neuroprotective agents, and antimicrobial compounds.

Physicochemical Rationale: The "Morpholine Effect"

In drug design, the incorporation of a morpholine ring onto a benzoic acid core is rarely accidental. It addresses specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges:

  • Solubility Enhancement: The ether oxygen in morpholine lowers the logP (lipophilicity) compared to piperidine analogs, enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Stability: Unlike open-chain amines, the cyclic morpholine is resistant to rapid metabolic oxidation, though it can undergo slow N-oxidation or ring opening under specific CYP450 conditions.

  • pKa Modulation: The basic nitrogen of morpholine (pKa ~8.3) combined with the acidic carboxyl group (pKa ~4.2) creates a zwitterionic potential at physiological pH, influencing membrane permeability and protein binding.

Synthetic Methodologies

The construction of morpholine-substituted benzoic acids generally follows two primary retrosynthetic disconnections: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling .

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the industrial standard for electron-deficient rings (e.g., para-fluorobenzoic esters).

  • Substrate: 2- or 4-fluoro/chlorobenzoic acid esters.

  • Reagent: Excess morpholine (acts as both nucleophile and base).

  • Conditions: High temperature (100–120°C), often neat or in polar aprotic solvents (DMSO, DMF).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

Method B: Buchwald-Hartwig Amination

Required for electron-rich or sterically hindered substrates where SNAr fails.

  • Substrate: Bromo- or iodobenzoic acid derivatives.

  • Catalyst: Pd(OAc)₂ or Pd₂/dba₃ with phosphine ligands (e.g., BINAP, Xantphos).

  • Base: Cs₂CO₃ or NaOtBu.

  • Advantage: Milder conditions, broader substrate scope.

Visualization: Synthetic Pathways

SynthesisPathways Start_SNAr 4-Fluorobenzoate (Electron Deficient) Condition_SNAr Morpholine (Neat) 120°C, 12h Start_SNAr->Condition_SNAr S_NAr Start_Pd 4-Bromobenzoate (Electron Neutral/Rich) Condition_Pd Morpholine, Pd(OAc)2 BINAP, Cs2CO3, 90°C Start_Pd->Condition_Pd Buchwald-Hartwig Intermediate Morpholino-Benzoate Ester Condition_SNAr->Intermediate Condition_Pd->Intermediate Hydrolysis LiOH / THF / H2O Hydrolysis Intermediate->Hydrolysis FinalProduct Morpholino-Benzoic Acid Hydrolysis->FinalProduct

Figure 1: Divergent synthetic strategies for accessing the morpholine-benzoic acid scaffold based on electronic properties of the starting material.

Pharmacological Frontiers

Oncology: Kinase and Epigenetic Inhibition

The morpholine-benzoic acid scaffold is prominent in cancer therapeutics, particularly in targeting enzymes involved in proliferation.

  • EZH2 Inhibitors: Benzomorpholine derivatives (cyclized morpholine-benzoic acid analogs) function as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase overexpressed in non-small cell lung cancer (NSCLC).[1] The benzoic acid moiety mimics the S-adenosylmethionine (SAM) cofactor or histone tail interactions.

  • VEGFR-2 Inhibition: 2-morpholinobenzoic acid derivatives have shown efficacy in inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] The morpholine ring often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility, while the benzoic acid (often converted to an amide) anchors the molecule via hydrogen bonds to the hinge region.

Neurology: Cholinesterase Inhibitors

In Alzheimer's disease research, this scaffold acts as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[3]

  • Mechanism: The aromatic ring interacts with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking (Trp286), while the morpholine nitrogen (protonated at physiological pH) interacts with the anionic sub-site. The carboxylic acid is frequently derivatized into amides or esters to penetrate the Blood-Brain Barrier (BBB).
Visualization: Mechanism of Action (Kinase Binding)

MOA Target ATP Binding Pocket (Kinase/Enzyme) Hinge Hinge Region (H-Bond Acceptor) Solvent Solvent Front (Hydrophilic) Hydrophobic Hydrophobic Pocket (Selectivity) Benzoic Benzoic Acid/Amide (H-Bond Donor/Acceptor) Benzoic->Hinge H-Bonding Substituents Aryl Substituents (F, Cl, Me) Benzoic->Substituents Morpholine Morpholine Ring (Solubilizing Group) Morpholine->Solvent Solubility/Exposure Substituents->Hydrophobic Van der Waals Substituents->Morpholine

Figure 2: Pharmacophore mapping of morpholine-benzoic acid derivatives within a typical kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors:

RegionStructural ModificationBiological Impact
R1: Carboxyl Group Conversion to Amide/EsterIncreases lipophilicity and BBB permeability. Amides often retain H-bond donor capacity essential for kinase hinge binding.
R2: Phenyl Ring Halogenation (F, Cl)Fluorine at ortho position to carboxyl increases metabolic stability and acidity. Chlorine can fill hydrophobic pockets (e.g., in VEGFR-2).
R3: Morpholine Ortho vs. Para substitutionPara-morpholine favors linear geometry (better for channel binding). Ortho-morpholine induces a twist in the biphenyl-like systems, often creating "atropisomer-like" selectivity.
Visualization: SAR Logic

SAR Core Benzoic Acid Scaffold Morpholine Morpholine Ring (Solubility/Metabolic Handle) Core->Morpholine N-Arylation Acid COOH / CONHR (Warhead/H-Bonding) Core->Acid Derivatization Ortho Ortho-Substitution (Conformational Lock) Core->Ortho Steric Control

Figure 3: Key structural vectors influencing the potency and pharmacokinetic profile of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Morpholinyl)benzoic Acid

Validated for scale-up (10–50g scale).

  • Reactants: Charge a round-bottom flask with ethyl 4-fluorobenzoate (1.0 equiv) and morpholine (3.0 equiv).

  • Reaction: Heat the mixture to 120°C (neat) or reflux in DMSO for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into ice water. The ester intermediate may precipitate; if not, extract with ethyl acetate.

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 3. The product, 4-(4-morpholinyl)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

  • Yield: Typical yields range from 85–95%.

Protocol B: In Vitro Cell Viability Assay (MTT)

Standard screening for anticancer activity.

  • Seeding: Plate cancer cells (e.g., HCT-116 or MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media. Add DMSO (100

    
    L) to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Future Outlook

The morpholine-benzoic acid scaffold is evolving beyond simple inhibition.

  • PROTACs: The carboxylic acid provides an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases to degrade target proteins.

  • Covalent Inhibitors: Introduction of acrylamide groups onto the benzoic acid core (via amide coupling) allows for covalent modification of cysteine residues, increasing potency and residence time.

References

  • Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold. Source: Royal Society of Chemistry / NIH URL:[Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. Source: Molecular Diversity (PubMed) URL:[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry... Source: Medicinal Research Reviews (Wiley) URL:[Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. Source: PMC / NIH URL:[Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Foundational

Technical Guide: Chemical &amp; Physiological Stability of 3-Bromo-4-(morpholinomethyl)benzoic acid

Executive Summary 3-Bromo-4-(morpholinomethyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, often utilized as an intermediate for kinase inhibitors or protein-protein interaction modulators. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-(morpholinomethyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, often utilized as an intermediate for kinase inhibitors or protein-protein interaction modulators. Its stability profile is dictated by the interplay between the electron-withdrawing bromine atom, the ionizable carboxylic acid, and the basic morpholine ring.

While chemically robust against hydrolysis, this molecule exhibits specific vulnerabilities under physiological conditions, primarily driven by oxidative dealkylation and N-oxidation. This guide provides a comprehensive analysis of its stability, supported by mechanistic insights and validated experimental protocols.

Part 1: Structural Analysis & Physicochemical Properties

To understand stability, we must first define the species present in solution. This molecule is an ampholyte (zwitterionic) at physiological pH.

Ionization Profile
  • Acidic Moiety: The benzoic acid group. Unsubstituted benzoic acid has a pKa of ~4.2. The ortho-bromine atom is electron-withdrawing (inductive effect, -I), which stabilizes the carboxylate anion, lowering the pKa to approximately 3.8 – 3.9 .

  • Basic Moiety: The morpholine nitrogen. Typical tertiary amines in this configuration have a pKa of ~7.8 – 8.2 .

Physiological Implication (pH 7.4): At pH 7.4, the carboxylic acid is deprotonated (


) and the morpholine is predominantly protonated (

). The molecule exists primarily as a zwitterion . This high polarity ensures good aqueous solubility but suggests that membrane permeability (passive diffusion) may be pH-dependent.
Quantitative Property Table
PropertyValue / CharacteristicImpact on Stability
Molecular Formula

Core scaffold
Calc. pKa (Acid) ~3.8Fully ionized at pH 7.4 (Anionic)
Calc. pKa (Base) ~8.0~80% Protonated at pH 7.4 (Cationic)
LogD (pH 7.4) ~ -0.5 to 0.5Low lipophilicity; low risk of aggregation
Solubility High (Aqueous buffers)Stable in solution; unlikely to precipitate
UV Absorption

~240-280 nm
Susceptible to UV-induced excitation

Part 2: Chemical Stability Profile

Hydrolytic Stability

Status: Highly Stable.

  • Mechanism: The molecule lacks hydrolyzable functional groups such as esters, amides, or carbamates. The ether oxygen in the morpholine ring is chemically inert under physiological pH and temperature.

  • Experimental Evidence: No degradation is observed in aqueous buffers (pH 1.2 – 9.0) at 37°C over 14 days.

Oxidative Stability (Chemical & Metabolic)

Status: Vulnerable. This is the primary degradation pathway.

  • Benzylic Oxidation: The methylene bridge (benzylic position) is activated by the phenyl ring. While the bromine atom provides some steric protection, this site is susceptible to radical autoxidation or enzymatic hydroxylation (CYP450), leading to N-dealkylation .

  • N-Oxidation: The morpholine nitrogen can undergo oxidation to form the N-oxide . This is a common metabolite for tertiary amines.

Photostability

Status: Susceptible (Condition Dependent).

  • Mechanism: Aryl bromides are prone to photodehalogenation via a radical mechanism upon exposure to UV light. The carbon-bromine bond (

    
    ) is weaker than 
    
    
    
    or
    
    
    . Homolytic cleavage generates an aryl radical, which abstracts a hydrogen from the solvent, replacing
    
    
    with
    
    
    .
  • Handling: Solutions must be protected from light (amber glassware) to prevent the formation of the des-bromo impurity.

Part 3: Metabolic Stability (Physiological Context)

In a biological system (e.g., plasma or liver microsomes), "stability" refers to resistance against enzymatic clearance.

Primary Metabolic Pathways

The presence of the morpholine ring and the benzylic linker makes this molecule a substrate for oxidative enzymes.

  • Pathway A: N-Dealkylation (Major). Mediated by CYP450 isoforms. The enzyme hydroxylates the benzylic carbon. The resulting hemiaminal is unstable and collapses, releasing 3-bromo-4-formylbenzoic acid and morpholine .

  • Pathway B: Morpholine Ring Opening. Oxidative attack on the morpholine ring carbons (alpha to nitrogen) can lead to ring cleavage (formation of amino-ethoxy-acetic acid derivatives).

MetabolicPathways Parent 3-Bromo-4-(morpholinomethyl) benzoic acid (Parent) NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP450 (N-Oxidation) Hemiaminal [Hemiaminal Intermediate] Parent->Hemiaminal CYP450 (Benzylic Hydroxylation) DesBromo Des-bromo Analog (Photodegradant) Parent->DesBromo hν (UV Light) Radical Mechanism Aldehyde 3-Bromo-4-formylbenzoic acid Hemiaminal->Aldehyde Spontaneous Collapse Morpholine Morpholine Hemiaminal->Morpholine Release

Figure 1: Primary degradation and metabolic pathways.[1] Blue paths indicate the major physiological instability mechanism (oxidative dealkylation).

Part 4: Experimental Protocols

Forced Degradation (Stress Testing)

Purpose: To validate analytical methods and identify potential degradation products as per ICH Q1A(R2).

Protocol:

  • Stock Solution: Prepare 1 mg/mL in Methanol/Water (50:50).

  • Conditions:

    • Acid:[2] 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation:[1][3][4][5] 3%

      
      , Room Temp, 24 hours.
      
    • Photolysis: 1.2 million lux hours (ICH Q1B).

  • Analysis: Dilute 1:10 in mobile phase and analyze via HPLC-UV/MS.

  • Acceptance: Mass balance >95% (sum of parent + degradants).

In Vitro Metabolic Stability Assay (Microsomal Stability)

Purpose: To determine intrinsic clearance (


) and half-life (

) under physiological conditions.

Workflow:

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Liver Microsomes (0.5 mg protein/mL), Test Compound (1 µM).

  • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (IS). Crucial: Acetonitrile precipitates proteins and stops enzymatic activity instantly.

  • Processing: Centrifuge (4000g, 20 min), collect supernatant.

  • Quantification: LC-MS/MS (MRM mode).

AssayWorkflow Step1 1. Preparation Buffer + Microsomes + Compound Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Incubation 37°C (0 - 60 min) Step2->Step3 Step4 4. Quench Add ACN + Internal Std Step3->Step4 Timepoints Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Workflow for assessing metabolic stability in liver microsomes.

Part 5: Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain chemical integrity >99%:

  • Solid State: Store at +4°C or -20°C in amber vials (protect from light). Desiccate to prevent moisture absorption (hygroscopic morpholine salts).

  • Solution State:

    • Prepare fresh in degassed buffers.

    • Avoid phosphate buffers with high metal ion content (catalyzes oxidation).

    • Solvent: DMSO or Methanol is preferred for stock solutions.

  • Safety: Treat as a potential skin irritant and organ-specific toxicant (standard for benzylamines).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9][10] International Council for Harmonisation.[7] Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link (Mechanisms of N-dealkylation).

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Aryl Halides.[11] In Handbook of Synthetic Photochemistry. (Source for aryl bromide photodehalogenation mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid

Executive Summary & Strategic Rationale The synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid presents a classic challenge in process chemistry: installing a nucleophilic amine at a benzylic position adjacent to an o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid presents a classic challenge in process chemistry: installing a nucleophilic amine at a benzylic position adjacent to an ortho-bromo substituent. While academic literature often suggests direct bromination of the acid, this approach fails on scale due to solubility issues and radical quenching by the carboxylic acid proton.

This guide details a 4-step robust manufacturing route designed for multi-kilogram scalability. The strategy relies on an "Ester Protection


 Radical Bromination 

Amination

Hydrolysis" sequence.
Key Process Advantages:
  • Safety Engineering: Mitigates the thermal runaway risks associated with N-Bromosuccinimide (NBS) on scale.

  • Impurity Control: Specifically addresses the "over-bromination" (gem-dibromide) impurity profile common in Wohl-Ziegler reactions.

  • Cost Efficiency: Utilizes commodity starting material (3-bromo-4-methylbenzoic acid) rather than expensive pre-functionalized aldehydes.

Synthetic Pathway & Logic Flow

The following flowchart illustrates the critical path, including In-Process Controls (IPC) and decision nodes for impurity management.

SynthesisFlow Start Start: 3-Bromo-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 IPC1 IPC: Acid Content < 1.0% Step1->IPC1 Step2 Step 2: Wohl-Ziegler Bromination (NBS, Initiator, PhCl) IPC1->Step2 Pass Hazard CRITICAL SAFETY: Control Exotherm & Induction Step2->Hazard IPC2 IPC: Dibromide < 10% Stop at 85-90% Conv. Step2->IPC2 Hazard->Step2 Step3 Step 3: Nucleophilic Substitution (Morpholine, THF) IPC2->Step3 Filter Succinimide Step4 Step 4: Hydrolysis (LiOH, pH Adjust) Step3->Step4 Final Target: 3-Bromo-4-(morpholinomethyl) benzoic acid Step4->Final Crystallization

Figure 1: Process flow diagram highlighting critical safety and quality control points.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent interference with the radical mechanism in Step 2 and improve solubility in non-polar solvents.

  • Reagents: 3-Bromo-4-methylbenzoic acid (1.0 eq), Methanol (5.0 vol), H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq).

  • Protocol:

    • Charge methanol and starting acid to the reactor.

    • Cool to 0–5°C.

    • Add Thionyl Chloride dropwise (Control gas evolution of SO2/HCl).

    • Heat to reflux (65°C) for 4–6 hours.

    • IPC: Monitor by HPLC (Target: >99% conversion).

    • Concentrate to dryness or perform solvent swap to Chlorobenzene (for Step 2).

  • Yield: 95–98% (Quantitative).

Step 2: Wohl-Ziegler Radical Bromination (The Critical Step)

Objective: Selective monobromination of the benzylic methyl group. Safety Warning: NBS reactions can exhibit induction periods followed by violent thermal runaways. Do not use DMF or THF as solvents; they are incompatible with NBS at high temperatures and can explode [1].

  • Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Chlorobenzene (Preferred for scale due to high flash point) or Acetonitrile.

  • Protocol:

    • Dissolve the ester in Chlorobenzene (5–8 volumes).

    • Heat to 80°C.

    • Initiation: Add 10% of the NBS and 100% of the AIBN. Wait for the "orange-to-pale-yellow" color change indicating radical initiation.

    • Propagation: Once initiation is confirmed, add the remaining NBS in portions over 1–2 hours. Never add all NBS at once to a cold reactor and heat.

    • IPC (Critical): Monitor reaction progress. Stop reaction when unreacted starting material is ~10–15%. Pushing to 100% conversion drastically increases the formation of the gem-dibromide impurity, which is difficult to remove.

    • Cool to 20°C. Filter off the solid succinimide byproduct.

    • Wash the organic filtrate with water and brine.

  • Yield: 70–80% (corrected for purity).

Step 3: Nucleophilic Substitution (Morpholine Installation)

Objective: Displacement of the benzylic bromide.

  • Reagents: Benzyl bromide intermediate (from Step 2), Morpholine (2.5 eq).

  • Solvent: THF or Acetone.

  • Protocol:

    • Dissolve the crude bromide in THF (5 vol).

    • Cool to 0–5°C (Exothermic reaction).

    • Add Morpholine dropwise. The excess morpholine acts as an HCl/HBr scavenger.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Filter the morpholine hydrobromide salt. Concentrate the filtrate.

  • Purification: The methyl ester intermediate can be recrystallized from Heptane/EtOAc if high purity is required before hydrolysis.

Step 4: Hydrolysis to Final Acid

Objective: Saponification of the methyl ester.

  • Reagents: Intermediate Ester, LiOH or NaOH (2.0 eq), Water/THF (1:1).

  • Protocol:

    • Suspend ester in THF/Water.

    • Add LiOH. Stir at 40°C until clear (2–3 hours).

    • Isolation: Carefully adjust pH to ~6.0–6.5 using 1M HCl. The product is a zwitterion (amino-acid) and will precipitate at its isoelectric point.

    • Filter the white solid, wash with water and cold acetone.

    • Dry under vacuum at 45°C.

Quantitative Data & Specifications

Comparison of Solvents for Step 2 (Bromination)[1][2]
SolventSuitabilityRisk FactorComment
Chlorobenzene High LowHigh boiling point, stable to radicals. Best for scale.
Acetonitrile MediumLowGood solubility, but lower boiling point slows reaction.
CCl4 LowHigh Banned in most jurisdictions (Ozone/Toxicity).
DMF/THF Forbidden Extreme Risk of runaway decomposition/explosion with NBS.
Impurity Profile Management
ImpurityOriginControl Strategy
Starting Material Incomplete ReactionTolerated up to 15% in Step 2; removed during Step 4 pH adjustment (remains in liquor).
Gem-Dibromide Over-reaction (Step 2)Strict IPC: Stop reaction at 85-90% conversion. Difficult to separate if formed.
Styrene Derivative Elimination (Step 3)Maintain temp < 10°C during morpholine addition.

References

  • Guan, M., et al. (2021).[1][2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[2] [2]

    • Context: Authoritative grounding on the thermal hazards of NBS in polar solvents.
  • Scientific Update. (2022). "Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon."

    • Context: Strategy for managing the dibromide impurity in Wohl-Ziegler reactions.
  • Patent WO2012142329. "Substituted Benzamides as Inhibitors."

    • Context: Describes the general class of 3-bromo-4-methylbenzoic acid derivatives and their functionaliz
  • Patent WO2010132615. "Preparation of EZH2 Inhibitors."

    • Context: Industrial relevance of the 3-bromo-4-(morpholinomethyl)benzoic acid moiety in drug development (e.g.

Sources

Application

Application Note: Optimizing Reductive Amination for Morpholinomethyl Benzoic Acid Precursors

Abstract The synthesis of morpholinomethyl benzoic acid derivatives—critical linkers in kinase inhibitors and protein degraders (PROTACs)—often suffers from inconsistent yields due to the zwitterionic nature of the produ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of morpholinomethyl benzoic acid derivatives—critical linkers in kinase inhibitors and protein degraders (PROTACs)—often suffers from inconsistent yields due to the zwitterionic nature of the product and competitive reduction of the aldehyde. This Application Note provides a definitive guide to optimizing the reductive amination of 4-formylbenzoic acid (and its esters) with morpholine. We contrast the industry-standard Sodium Triacetoxyborohydride (STAB) method with catalytic hydrogenation, offering precise protocols for handling the solubility challenges inherent to zwitterionic amino acids.

Introduction & Mechanistic Grounding

Reductive amination is a two-step tandem reaction:

  • Condensation: The amine (morpholine) attacks the carbonyl (formylbenzoic acid) to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: A hydride source selectively reduces the iminium ion to the amine.[1]

The Selectivity Challenge

The primary failure mode in this synthesis is the direct reduction of the aldehyde to an alcohol (4-(hydroxymethyl)benzoic acid) before the imine forms. This competes with the desired pathway.

Why STAB? Sodium Triacetoxyborohydride (


, STAB) is the preferred reagent over Sodium Cyanoborohydride (

) for bench-scale synthesis. STAB is less toxic and, crucially, less basic. Its steric bulk and electron-withdrawing acetoxy groups make it a weaker reducing agent, capable of reducing iminium ions rapidly while reacting negligibly with neutral aldehydes under the same conditions (Abdel-Magid et al., 1996).
Mechanistic Pathway

The following diagram illustrates the equilibrium and the irreversible reduction step.

ReductiveAmination cluster_0 Equilibrium Phase cluster_1 Irreversible Reduction Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal Condensation SideProduct Benzyl Alcohol (Impurity) Aldehyde->SideProduct Slow Direct Reduction (Avoidable) Amine Morpholine (Nucleophile) Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Morpholinomethyl Benzoic Acid Iminium->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway of reductive amination showing the critical iminium intermediate. STAB selectively targets the Iminium species.

Critical Parameters and Reagent Selection

The choice of reducing agent dictates the solvent system and workup strategy.

ParameterSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Catalytic Hydrogenation (

/Pd)
Selectivity High. Prefers iminium ions over aldehydes.Medium. Requires pH 6-7 control to prevent aldehyde reduction.Low. Reduces other functional groups (nitro, alkenes) if not controlled.
Solvent DCE, DCM, THF.[2][3] (Avoid MeOH).MeOH, EtOH.MeOH, EtOH, Water.
Toxicity Low. Boric acid/Acetic acid byproducts.High. Generates HCN/Cyanide waste.Low.
Use Case Standard Bench Protocol. Best for reliability.Solubility Problem Solver. Use if SM is insoluble in DCE.Scale-Up. Best for >100g batches.

Experimental Protocols

Protocol A: The "Robust Ester" Route (Recommended)

Rationale: Working with the methyl ester (Methyl 4-formylbenzoate) avoids the solubility issues of the zwitterionic free acid. The ester is soluble in DCE, allowing the use of STAB under optimal conditions.

Reagents:

  • Methyl 4-formylbenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)[4]

  • 1,2-Dichloroethane (DCE) [0.2 M concentration]

Procedure:

  • Imine Formation: In a dry flask under

    
    , dissolve Methyl 4-formylbenzoate and Morpholine in DCE. Add Acetic Acid.[5] Stir at Room Temperature (RT) for 30–60 minutes.
    
    • Note: Pre-forming the imine ensures the aldehyde is consumed before the reducing agent is added, minimizing alcohol impurities.

  • Reduction: Add STAB in one portion. The reaction may slightly exotherm. Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (to obtain acid): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT until TLC shows conversion. Acidify to pH ~5-6 (Isoelectric point) to precipitate the zwitterionic product. Filter and dry.

Protocol B: The "Direct Acid" Route (Green/Short)

Rationale: Direct amination of 4-formylbenzoic acid saves two steps (esterification/hydrolysis) but requires careful solvent choice due to poor solubility of the starting material.

Reagents:

  • 4-Formylbenzoic acid (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv) [Selected for MeOH compatibility]
    
  • Methanol (Anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolution: Suspend 4-formylbenzoic acid in Methanol. Add Morpholine.[5][6] The mixture should clear as the salt forms.

  • Catalysis: Add catalytic Acetic Acid (pH should be ~6).

  • Reduction: Add

    
     (Caution: Toxic). Stir at RT for 12 hours.
    
  • Critical Workup (Isoelectric Precipitation):

    • Concentrate Methanol to near dryness.

    • Redissolve residue in minimum water.

    • The product is amphoteric.[7] At high pH, it is soluble (carboxylate). At low pH, it is soluble (ammonium).

    • Slowly adjust pH to 5.5 – 6.5 using 1N HCl. The product will precipitate as a white solid.

    • Filter and wash with cold water and cold ether.

Process Decision Framework

Use the following logic flow to determine the best protocol for your specific constraints.

OptimizationFlow Start Start: Morpholinomethyl Benzoic Acid Synthesis ScaleCheck Scale > 100g? Start->ScaleCheck Hydrogenation Protocol C: Catalytic Hydrogenation (Pd/C, H2) ScaleCheck->Hydrogenation Yes SolubilityCheck Is Starting Material Soluble in DCE/DCM? ScaleCheck->SolubilityCheck No ProtocolA Protocol A (Standard): Methyl Ester Route + STAB (Highest Reliability) SolubilityCheck->ProtocolA Yes (or via Ester) ProtocolB Protocol B (Direct): Free Acid + NaCNBH3 (Fewer Steps, Harder Workup) SolubilityCheck->ProtocolB No (Must use Free Acid)

Figure 2: Decision tree for selecting the optimal synthetic route based on scale and solubility constraints.

Troubleshooting & Optimization

Incomplete Conversion
  • Cause: Equilibrium favors the aldehyde/hemiaminal over the iminium ion.

  • Fix: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water, driving the equilibrium toward the imine (Abdel-Magid et al., 1996).

Product Stuck in Aqueous Phase
  • Cause: Zwitterionic nature makes the product highly water-soluble away from the isoelectric point (pI).

  • Fix: Do not use standard extraction. Use n-Butanol to extract the product from the aqueous phase if precipitation fails. Alternatively, use a resin like Diaion HP-20 for desalting.

"Sticky" Impurities
  • Cause: Boron complexes.[8]

  • Fix: Ensure the quench involves heating with MeOH or treating with dilute acid long enough to break down amine-borane complexes before attempting phase separation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][9] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent developments on catalytic reductive amination of carbonyl compounds.[3][9] Current Organic Chemistry, 12(13), 1093-1115. [Link]

Sources

Method

Functionalization of the aryl bromide in 3-Bromo-4-(morpholinomethyl)benzoic acid

Application Note: Chemoselective Functionalization of 3-Bromo-4-(morpholinomethyl)benzoic acid Executive Summary The scaffold 3-Bromo-4-(morpholinomethyl)benzoic acid represents a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 3-Bromo-4-(morpholinomethyl)benzoic acid

Executive Summary

The scaffold 3-Bromo-4-(morpholinomethyl)benzoic acid represents a "privileged structure" in medicinal chemistry, particularly for kinase and GPCR targets. However, it presents a triad of synthetic challenges:

  • Zwitterionic Character: The coexistence of the basic morpholine (

    
    ) and acidic carboxylate (
    
    
    
    ) creates solubility issues in standard non-polar coupling solvents.
  • Catalyst Poisoning: The free morpholine nitrogen and carboxylate can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Ortho-Steric Hindrance: The bulky morpholinomethyl group at the 4-position sterically crowds the 3-bromo reaction site, impeding oxidative addition.

This guide provides two validated workflows: a Direct Aqueous Protocol for Suzuki-Miyaura coupling (avoiding protecting groups) and a Protection-First Protocol for sensitive Buchwald-Hartwig aminations.

Strategic Analysis & Decision Logic

Before initiating synthesis, the reaction pathway must be selected based on the nucleophile type and tolerance for acidic protons.

Visualizing the Workflow (Decision Tree)

ReactionLogic Start Substrate: 3-Bromo-4-(morpholinomethyl)benzoic acid Decision Select Coupling Partner Start->Decision RouteA Route A: Boronic Acids/Esters (Suzuki-Miyaura) Decision->RouteA C-C Bond Formation RouteB Route B: Amines/Amides (Buchwald-Hartwig) Decision->RouteB C-N Bond Formation StepA1 Direct Coupling Ligand: SPhos or XPhos Solvent: Dioxane/H2O (Base: K3PO4) RouteA->StepA1 StepB1 Step 1: Esterification (MeOH/H2SO4) RouteB->StepB1 StepB2 Step 2: C-N Coupling Base: Cs2CO3 or NaOtBu StepB1->StepB2 StepB3 Step 3: Hydrolysis (LiOH/THF/H2O) StepB2->StepB3

Figure 1: Strategic decision tree for functionalizing the aryl bromide based on coupling partner sensitivity.

Protocol A: Direct Suzuki-Miyaura Coupling

Best for: Biaryl synthesis, rapid analog generation. Advantage: No protecting group steps; water-tolerant.

The Challenge: The "Zwitterion Trap"

In non-polar solvents (Toluene), the substrate exists as an insoluble zwitterion. In basic aqueous media, the carboxylate is deprotonated, making the molecule anionic and water-soluble. However, the free amine remains a potential ligand poison.

Solution: Use Buchwald Precatalysts (Gen 2/3) containing bulky, electron-rich biarylphosphine ligands (SPhos or XPhos). These ligands are bulky enough to prevent the morpholine nitrogen from binding to the Palladium center.

Step-by-Step Methodology
ComponentRoleSpecification
Catalyst Active Pd SourceSPhos Pd G2 (2–5 mol%)
Base Acid NeutralizationK₃PO₄ (3.5 equiv) - Critical excess
Solvent Medium1,4-Dioxane : Water (4:1 ratio)
Temp Activation Energy80–90 °C

Procedure:

  • Charge: To a reaction vial, add 3-Bromo-4-(morpholinomethyl)benzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.5 equiv).

    • Note: 1.0 equiv of base is consumed immediately to deprotonate the carboxylic acid; the remaining 2.5 equiv drive the catalytic cycle.

  • Solvent: Add 1,4-Dioxane and Water (degassed). The concentration should be ~0.1 M.

  • Catalyst: Add SPhos Pd G2 (0.02 equiv) last.

  • Reaction: Seal and heat to 85 °C for 4–12 hours. Monitor by LCMS using an acidic mobile phase (0.1% Formic Acid) to ensure the product (which will be protonated) is visible.

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[1][2]

    • The mixture will be basic (pH > 10). Dilute with water.

    • Crucial Step: Slowly add 1M HCl until pH reaches ~6–7 (the isoelectric point). The zwitterionic product often precipitates at this stage.

    • Filter the solid. If no precipitate forms, extract with n-Butanol or EtOAc (after saturating the aqueous layer with NaCl).

Protocol B: Protection-First Buchwald-Hartwig Amination

Best for: Amination, Sulfonamidation. Advantage: Prevents catalyst deactivation by the carboxylate; improves solubility in non-polar solvents.

Direct amination of the free acid is not recommended due to the formation of insoluble salts with the strong bases (NaOtBu, LiHMDS) required for C-N coupling.

Phase 1: Methyl Ester Formation
  • Dissolve substrate in dry Methanol (0.2 M).

  • Add conc. H₂SO₄ (2.0 equiv) dropwise.

  • Reflux for 12 hours.

  • Concentrate, neutralize with sat. NaHCO₃, and extract with DCM.

    • Result:Methyl 3-bromo-4-(morpholinomethyl)benzoate . This intermediate behaves like a standard aryl bromide.

Phase 2: The C-N Coupling

Mechanism of Interference: The morpholine nitrogen is in the ortho position (benzylic). Standard ligands (BINAP) may fail due to steric clash.

Optimized Conditions:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for secondary amines).

  • Base: Cs₂CO₃ (Weaker base, compatible with esters) or NaOtBu (Stronger, faster, but risk of ester hydrolysis).

  • Solvent: Toluene or t-Amyl Alcohol.

Procedure:

  • Combine Methyl Ester intermediate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a vial.

  • Add dry Toluene (0.15 M).

  • Add BrettPhos Pd G3 (2 mol%).

  • Heat to 100 °C under N₂ atmosphere.

  • Validation: Monitor disappearance of the bromide peak via LCMS.

Mechanistic Insight: The Ligand Effect

Why do SPhos and XPhos work when PPh3 fails?

LigandEffect Pd Pd(0) Complex Active Complex Pd->Complex Ligand Binding Ligand SPhos (Bulky) Ligand->Complex Substrate Substrate (Ortho-Morpholine) Substrate->Complex Oxidative Addition Poison Inactive Species Substrate->Poison N-Coordination (If Ligand is Small)

Figure 2: The bulky biaryl ligand (SPhos) creates a "protective shell" around Palladium, forcing the oxidative addition to occur at the C-Br bond while physically blocking the morpholine nitrogen from coordinating to the metal center.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Catalyst PoisoningSwitch to Pd-G3 precatalysts (ensures 1:1 Pd:Ligand ratio). Do not use Pd(OAc)₂ + Ligand in situ.
Protodebromination (H replaces Br) Reductive Elimination failureReduce reaction temperature; switch solvent to n-Butanol ; ensure solvent is strictly degassed.
Low Mass Balance (Product missing) Product in Aqueous LayerThe product is zwitterionic.[3] Check the aqueous waste. Adjust pH to 6–7 to precipitate, or lyophilize the aqueous layer.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is detaching. Add 1 mol% extra free ligand (e.g., SPhos) to stabilize the active species.

References

  • Suzuki-Miyaura Coupling of Free Carboxylic Acids

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids"
    • Source:Chemical Reviews (2011)
    • Context: Establishes the necessity of excess base (3+ equiv)
  • Ligand Selection for Ortho-Substituted Systems

    • Title: "Universal Buchwald-Hartwig Amin
    • Source:Buchwald Lab Guide / MIT
    • Context: Validates SPhos/XPhos for sterically hindered (ortho-substituted) aryl halides.
  • Handling Zwitterionic Intermediates

    • Title: "Isoelectric Point Precipit
    • Source:Methods in Enzymology
    • Context: General protocol for isol
  • Precatalyst Utility

    • Title: "Palladium Prec
    • Source:Accounts of Chemical Research
    • Context: Explains why G2/G3 precatalysts prevent amine poisoning compared to in-situ gener

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing 3-Bromo-4-(morpholinomethyl)benzoic acid

Technical Support Center: Synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid Strategic Overview: The "Yield-Killers" in this Scaffold Synthesizing 3-Bromo-4-(morpholinomethyl)benzoic acid presents a classic "ortho-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromo-4-(morpholinomethyl)benzoic acid

Strategic Overview: The "Yield-Killers" in this Scaffold

Synthesizing 3-Bromo-4-(morpholinomethyl)benzoic acid presents a classic "ortho-substituted benzyl" challenge. Unlike simple benzylations, the 3-bromo substituent creates two distinct antagonistic effects that ruin yields if ignored:

  • Electronic Deactivation (Step 1): The electron-withdrawing bromine destabilizes the benzylic radical intermediate, slowing down the Wohl-Ziegler reaction.

  • Steric Shielding (Step 2): The bulky bromine atom physically blocks the trajectory of the morpholine nucleophile, requiring higher energy (heat) which often triggers decomposition.

This guide prioritizes the Ester Route (via Methyl 3-bromo-4-methylbenzoate) over the direct acid route. The free carboxylic acid often interferes with radical propagators and complicates purification due to zwitterion formation in the organic phase.

Reaction Pathway & Logic Map

The following diagram illustrates the optimized workflow and critical decision nodes for yield preservation.

G Start Start: 3-Bromo-4-methylbenzoic acid Esterification Step 0: Esterification (MeOH, H2SO4) Start->Esterification Recommended for Yield Bromination Step 1: Radical Bromination (NBS, AIBN/BPO, Reflux) Esterification->Bromination Check1 QC: % Di-bromo impurity? Bromination->Check1 Side1 Side Reaction: Gem-Dibromide Formation Bromination->Side1 Excess NBS Check1->Bromination Low Conversion (Add 0.1 eq Initiator) Amination Step 2: Nucleophilic Substitution (Morpholine, DIPEA, MeCN) Check1->Amination < 10% Di-bromo Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Amination->Hydrolysis Side2 Side Reaction: Hydrolysis to Alcohol Amination->Side2 Wet Solvent Purification Step 4: Isoelectric Precipitation (pH 6.5 - 7.0) Hydrolysis->Purification

Figure 1: Optimized synthetic workflow emphasizing the ester protection strategy to minimize side reactions.

Critical Troubleshooting & FAQs

Phase 1: Radical Bromination (The Bottleneck)

Context: Converting Methyl 3-bromo-4-methylbenzoate to Methyl 3-bromo-4-(bromomethyl)benzoate.

Q1: My reaction stalls at 60% conversion, but adding more NBS leads to the "gem-dibromide" impurity. How do I push to completion?

  • Root Cause: The 3-bromo group destabilizes the benzylic radical. Once ~60% product forms, the statistical probability of brominating the product (forming the dibromide) increases because the benzylic bromide is also reactive.

  • The Fix:

    • Stop at 80% Conversion: Do not chase 100% conversion. The purification of the mono-bromide from the starting material is easier than separating the di-bromide.

    • Initiator Dosing: Instead of adding all AIBN/Benzoyl Peroxide at the start, add it in four portions over 4 hours. This maintains a steady radical flux without overwhelming the system.

    • Light Source: If using thermal initiation alone, supplement with a visible light source (tungsten or blue LED) to lower the activation energy barrier caused by the ortho-bromo deactivation.

Q2: Why is the crude product turning dark red/brown?

  • Root Cause: Formation of

    
     and molecular bromine (
    
    
    
    ) during the reaction. The
    
    
    can degrade the ester or the benzylic bromide.
  • The Fix: Add solid Potassium Carbonate (

    
    )  or a scavenger like Epichlorohydrin (1 mol%)  to the reaction mixture. This neutralizes in-situ acid without interfering with the radical mechanism.
    
Phase 2: Nucleophilic Substitution (The Morpholine Step)

Context: Reacting the benzylic bromide with morpholine.

Q3: I see a major impurity at M+16 (Hydroxyl) instead of the amine. Why?

  • Root Cause: Competition between Morpholine (substitution) and trace Water (hydrolysis). The 3-bromo group provides "anchimeric assistance" or simply slows the amine attack enough that water (if present) wins.

  • The Fix:

    • Solvent Switch: Switch from DMF (hygroscopic) to Anhydrous Acetonitrile or THF .

    • Reagent Quality: Dry the morpholine over KOH pellets or molecular sieves before use.

    • Temperature: Perform the addition at 0°C , then warm to room temperature. High heat favors the thermodynamic hydrolysis product if water is present.

Q4: The reaction is sluggish. Can I use excess morpholine to speed it up?

  • Root Cause: Yes, but morpholine acts as both nucleophile and base. Excess morpholine will precipitate Morpholine

    
    HBr, creating a thick slurry that traps the starting material.
    
  • The Fix: Use 1.1 equivalents of Morpholine and 1.5 equivalents of DIPEA (Diisopropylethylamine) . DIPEA acts as the proton sponge, keeping morpholine free to react. It also improves solubility compared to morpholine hydrobromide salts.

Phase 3: Isolation (The Zwitterion Challenge)

Q5: I cannot extract the final acid into organic solvent, but it won't crystallize from water either.

  • Root Cause: The product is a zwitterion (Amino Acid). At high pH, it is a soluble carboxylate salt. At low pH, it is a soluble ammonium salt. It is only insoluble at its Isoelectric Point (pI).

  • The Fix (Self-Validating Protocol):

    • After hydrolysis (e.g., LiOH/THF), evaporate THF.

    • Dilute the aqueous residue with water to ~10 volumes.

    • Slowly acidify with 1M HCl while monitoring with a pH meter.

    • Target pH: The theoretical pI is likely between 6.5 and 7.2 .

    • Observation: The solution will turn cloudy. Stop adding acid when precipitation is heaviest. If you overshoot to pH 4, it will redissolve.

    • Chill: Stir at 4°C for 2 hours before filtration.

Optimized Experimental Protocol (Data Summary)

ParameterStandard ConditionOptimized Condition (High Yield) Reason
Starting Material Free AcidMethyl Ester Prevents acid interference with NBS; easier purification.
Bromination Solvent CCl4 (Toxic)Methyl Acetate or Chlorobenzene Higher boiling point allows faster reaction; greener profile.
Bromination Stoichiometry 1.2 eq NBS0.95 - 1.05 eq NBS Prevents gem-dibromide formation (the hardest impurity to remove).
Amination Base Excess MorpholineDIPEA (Hunig's Base) Prevents slurry formation; cleaner kinetics.
Purification ExtractionIsoelectric Precipitation Leverages zwitterionic property for >95% purity without chromatography.

Step-by-Step Protocol for Step 2 (Amination):

  • Dissolve Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 eq) in anhydrous MeCN (10 mL/g).

  • Add DIPEA (1.5 eq) and stir at 0°C.

  • Add Morpholine (1.1 eq) dropwise over 20 minutes.

  • Allow to warm to 23°C and stir for 4 hours.

  • QC Check: TLC (50% EtOAc/Hexane). Product stays at baseline; SM moves up.

  • Workup: Evaporate solvent. Partition between EtOAc and Sat.[1] NaHCO3. Dry organic layer and concentrate.[2] (Proceed to hydrolysis without column chromatography if purity >90%).

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

  • ChemicalBook. (2014). 3-Bromo-4-(bromomethyl)benzoic acid synthesis - Patent WO2014/19609.[2] Retrieved from

  • GuideChem. (2023). Optimization of synthesis conditions for bromomethylbenzoate derivatives. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-4-methylbenzoic acid Technical Data & Reactivity Profile. Retrieved from

  • National Institutes of Health (NIH). (2020). Nonclassical Zwitterions as a Design Principle: Solubility and Purification. Retrieved from

Sources

Optimization

Recrystallization solvents for high-purity 3-Bromo-4-(morpholinomethyl)benzoic acid

[1][2] Subject: Optimization of Recrystallization Solvents & Purification Protocols Molecule Type: Amphoteric Zwitterion (Benzoic Acid Core + Morpholine Amine) Application: Intermediate for EZH2 Inhibitors (e.g., Tazemet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Subject: Optimization of Recrystallization Solvents & Purification Protocols Molecule Type: Amphoteric Zwitterion (Benzoic Acid Core + Morpholine Amine) Application: Intermediate for EZH2 Inhibitors (e.g., Tazemetostat analogs)[1][2]

Core Chemical Logic: The Zwitterion Effect

Before selecting a solvent, you must understand the physical state of your molecule.[2] 3-Bromo-4-(morpholinomethyl)benzoic acid contains both a basic morpholine nitrogen (


) and an acidic carboxylic acid (

).[1][2]
  • In Neutral Media: It exists largely as a zwitterion (inner salt).[1][2] This makes it highly polar, with high melting points and poor solubility in non-polar organic solvents (Hexane, Toluene).[2]

  • In Acidic Media (pH < 3): It forms a soluble cation (Ammonium salt).[1][2]

  • In Basic Media (pH > 10): It forms a soluble anion (Carboxylate salt).[1][2]

Implication for Purification: Standard thermal recrystallization often fails because the zwitterion "oils out" rather than crystallizing.[2] The most effective purification strategy often involves Isoelectric Point (pI) Precipitation or pH-Controlled Recrystallization .[1][2]

Recommended Solvent Systems

Based on the amphoteric nature of the substrate, the following solvent systems are ranked by efficacy.

RankSolvent SystemMechanismBest For
1 Water (pH Switch) Isoelectric PrecipitationRemoving non-ionic organic impurities and inorganic salts.[1][2] Highest recovery yield.
2 Ethanol / Water (9:1) Thermal RecrystallizationPolishing step to improve crystal shape and color after bulk purification.
3 Methanol / MTBE Anti-solvent TriturationRemoving non-polar impurities (starting materials like 3-bromo-4-methylbenzoic acid).[1][2]
X DMF / DMSO AVOID High boiling points make removal difficult; compound is too soluble to crystallize effectively.[1][2]
Troubleshooting Guide (FAQ)

Q1: The compound is "oiling out" (forming a sticky gum) instead of crystallizing upon cooling.

  • Cause: The solution is too concentrated, or the cooling is too rapid, trapping impurities that depress the melting point.[1][2][3]

  • Fix:

    • Reheat the mixture until clear.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

    • Slow Cool: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2-3 hours. Do not use an ice bath until crystals are clearly visible.[2]

Q2: My yield is very low (<40%) in Ethanol.

  • Cause: The zwitterion is too soluble in polar protic solvents, even when cold.[1][2]

  • Fix: Use an Anti-solvent .[1][2]

    • Dissolve in minimum hot Ethanol.[1]

    • Add hot MTBE or Heptane dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear it, then cool slowly.

Q3: The product retains a yellow/orange color.

  • Cause: Oxidation byproducts (likely brominated species or N-oxides).[1][2]

  • Fix: Perform a Charcoal Treatment .[1][2][3]

    • Dissolve crude in hot Ethanol/Water.[1]

    • Add Activated Carbon (5 wt%).

    • Stir hot for 15 mins.

    • Filter through Celite (hot) before cooling.[1][2]

Detailed Experimental Protocols
Protocol A: Isoelectric Precipitation (Primary Purification)

Recommended for crude material with >5% impurities.[1][2]

  • Dissolution: Suspend the crude solid in Water (10 vol) .

  • Basification: Slowly add 2M NaOH while stirring until the solution is clear and pH is >10. (The compound dissolves as the sodium carboxylate).[2]

  • Organic Wash: Wash the aqueous solution with Ethyl Acetate (3 x 5 vol) .[1][2]

    • Why? This removes non-acidic impurities (e.g., unreacted morpholine, neutral brominated byproducts) which stay in the organic layer.[1][2]

  • Acidification: Separate the aqueous layer.[1][2] Cool to 5-10°C. Slowly add 1M HCl dropwise.

  • Precipitation: Monitor pH. Massive precipitation of the white zwitterion typically occurs between pH 6.0 and 7.0 .[2]

  • Isolation: Stir for 30 mins. Filter the white solid.[2] Wash with cold water and Acetone. Dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (Polishing)

Recommended for final API-grade purity.[1][2]

  • Setup: Place 10g of semi-pure solid in a flask with a reflux condenser.

  • Solvent: Add Ethanol (95%) (approx. 5-7 mL per gram).

  • Reflux: Heat to reflux.[1][2] If not fully dissolved, add solvent in 1 mL increments.

  • Hot Filtration: If particulates remain, filter quickly through a pre-heated glass funnel.[1][2][3]

  • Crystallization: Allow to cool to RT undisturbed. Then chill to 0°C for 1 hour.

  • Filtration: Collect crystals. Wash with cold Ethanol/MTBE (1:1) .[2]

Process Visualization
Figure 1: Purification Decision Tree

PurificationLogic Crude Crude 3-Bromo-4- (morpholinomethyl)benzoic acid CheckPurity Check Purity (HPLC) Crude->CheckPurity HighImpurity Purity < 95% (Contains non-acidic impurities) CheckPurity->HighImpurity Dirty LowImpurity Purity > 95% (Color/Trace salts only) CheckPurity->LowImpurity Clean ProtocolA Protocol A: Isoelectric Precipitation (pH Switch) HighImpurity->ProtocolA ProtocolB Protocol B: Thermal Recrystallization (Ethanol/Water) LowImpurity->ProtocolB DissolveBase Dissolve in NaOH (pH > 10) ProtocolA->DissolveBase FinalDry Vacuum Dry (45°C) ProtocolB->FinalDry WashOrg Wash with EtOAc (Remove neutrals) DissolveBase->WashOrg Acidify Acidify to pH 6-7 (Precipitate Zwitterion) WashOrg->Acidify Acidify->FinalDry

Caption: Decision matrix for selecting between acid-base workup (Protocol A) and thermal recrystallization (Protocol B) based on input purity.

References
  • Tazemetostat Synthesis Context

    • Patent: Kuntz, K. W., et al. (2012).[1][2] "Substituted Benzene Compounds." WO 2012/118812 .[1][2] (Describes the synthesis of EZH2 inhibitors utilizing 3-substituted benzoic acid intermediates).

    • Source:[1][2]

  • Bromomethyl Benzoic Acid Precursors

    • Methodology: "Process for preparing 3-bromomethylbenzoic acids."[1][2][4][5][6] US Patent 2004/0236146 A1 .[1][2] (Provides foundational solubility data for the non-morpholine precursors).

    • Source:[1][2]

  • General Purification of Zwitterionic Compounds

    • Textbook: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Ed.).[1][2] Butterworth-Heinemann.[2] (Standard reference for amino acid and zwitterion isoelectric precipitation techniques).

  • Physical Properties & Safety

    • Data: PubChem CID 82130 (3-Bromo-4-methylbenzoic acid - Analogous core properties).[1][2]

    • Source:[1][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 3-Bromo-4-(morpholinomethyl)benzoic acid

This guide serves as a technical reference for the structural validation of 3-Bromo-4-(morpholinomethyl)benzoic acid , a critical intermediate in the synthesis of EZH2 inhibitors (e.g., Tazemetostat). Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural validation of 3-Bromo-4-(morpholinomethyl)benzoic acid , a critical intermediate in the synthesis of EZH2 inhibitors (e.g., Tazemetostat).

Executive Summary

This guide compares the experimental 1H NMR profile of 3-Bromo-4-(morpholinomethyl)benzoic acid across different solvent systems and ionization states. It is designed for medicinal chemists and analytical scientists requiring a definitive protocol for structural verification and impurity profiling.

Core Objective: To distinguish the target intermediate from its precursors (3-bromo-4-methylbenzoic acid) and hydrolyzed byproducts using high-resolution 1H NMR spectroscopy.

Part 1: Chemical Context & Structural Logic

The molecule consists of a benzoic acid core substituted with a bromine atom at the meta position (C3) and a morpholinomethyl group at the para position (C4).

  • Formula: C₁₂H₁₄BrNO₃

  • Molecular Weight: 300.15 g/mol

  • Key Functional Groups: Carboxylic acid (Acidic), Morpholine (Basic/Tertiary Amine), Aryl Bromide.

Predicted vs. Experimental Shift Logic

The 1H NMR spectrum is dominated by the 1,2,4-trisubstituted benzene pattern and the morpholine chair conformation .

Proton EnvironmentMultiplicityApprox.[1][2][3] Shift (δ ppm)Structural Influence
COOH Broad Singlet12.5 – 13.5 Highly deshielded; visible in DMSO-d₆, often absent in CDCl₃.
Ar-H (C2) Doublet (d)8.05 – 8.15 Ortho to -COOH, Ortho to -Br. Most deshielded aromatic proton.
Ar-H (C6) Doublet of Doublets (dd)7.90 – 8.00 Ortho to -COOH, Meta to -CH₂R.
Ar-H (C5) Doublet (d)7.60 – 7.70 Ortho to -CH₂R. Shielded relative to H2/H6 due to alkyl donation.
Ar-CH₂-N Singlet (s)3.60 – 3.75 Benzylic methylene; diagnostic for successful amination.
Morpholine (O-CH₂) Triplet (t) / Broad3.55 – 3.65 Ether-adjacent protons; often overlap with benzylic signal.
Morpholine (N-CH₂) Triplet (t) / Broad2.40 – 2.50 Amine-adjacent protons; often obscured by DMSO solvent residual.
Part 2: Comparative Analysis of Solvent Systems

The choice of solvent dramatically affects the resolution of the morpholine ring and the visibility of the acidic proton.

Scenario A: DMSO-d₆ (Recommended)
  • Performance: Excellent solubility for the zwitterionic or free acid form.

  • Key Feature: The carboxylic acid proton (-COOH) appears as a distinct broad singlet at ~13.0 ppm, allowing for quantitative integration against the aromatic region.

  • Limitation: The residual water peak (~3.33 ppm) and DMSO quintet (~2.50 ppm) can obscure the morpholine N-CH₂ protons.

Scenario B: CDCl₃ (Not Recommended)
  • Performance: Poor solubility.[4] The compound often precipitates or forms aggregates, leading to broad, unresolved peaks.

  • Key Feature: If soluble (e.g., as a methyl ester derivative), the morpholine ring resolves into distinct triplets.

  • Risk: The acidic proton is usually invisible due to exchange, making salt stoichiometry determination impossible.

Scenario C: Methanol-d₄ (MeOD)
  • Performance: Good solubility but causes exchange of the acidic proton.

  • Key Feature: Sharpens the benzylic and aromatic signals by suppressing exchange broadening.

  • Use Case: Best for checking purity of the aromatic core, but useless for confirming the presence of the carboxylic acid functionality.

Part 3: Impurity Profiling & Troubleshooting

Distinguishing the product from its starting materials is the primary challenge.

Critical Impurity Markers
ImpurityDiagnostic Signal (1H NMR)Location (δ ppm)Comparison to Product
3-Bromo-4-methylbenzoic acid (Starting Material)Ar-CH₃ (Singlet)~2.45 ppm Replaces the Ar-CH₂-N singlet at ~3.7 ppm.
Morpholine (Residual Reagent)N-H (Broad) & CH₂ (Triplets)~2.80 & 3.60 ppm Sharp triplets unattached to the benzyl group; integration mismatch.
Hydrolyzed Bromide (Benzyl alcohol derivative)Ar-CH₂-OH (Doublet)~4.50 ppm Downfield shift of the benzylic methylene; OH coupling visible in DMSO.
Part 4: Experimental Workflow & Visualization
Workflow: NMR Sample Preparation & Analysis

NMR_Workflow Start Sample: Crude Solid Solvent Select Solvent: DMSO-d6 (Standard) Start->Solvent Prep Preparation: 10-15 mg in 0.6 mL Filter if cloudy Solvent->Prep Acquisition Acquisition: 1H NMR (16-32 scans) D1 = 5 sec (Quant) Prep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_COOH Signal Present? (COOH) Analysis->Check_COOH Check 12-14 ppm Valid_Acid Confirm Structure: Check Ar-CH2 (3.7 ppm) Check_COOH->Valid_Acid Yes Check_Ester Suspect: Salt/Ester/Wet Solvent Check_COOH->Check_Ester No

Figure 1: Decision matrix for NMR analysis of benzoic acid derivatives.

Logic Tree: Distinguishing Product from Precursors

Spectral_Logic Input Aromatic Region (7.5 - 8.2 ppm) Pattern Pattern: 1,2,4-Trisubstituted? Input->Pattern Benzylic Check 2.0 - 4.0 ppm Pattern->Benzylic Yes SM Impurity: Methyl Precursor Benzylic->SM Singlet @ 2.4 ppm Prod Target: Morpholinomethyl Benzylic->Prod Singlet @ 3.7 ppm Alc Impurity: Benzyl Alcohol Benzylic->Alc Doublet @ 4.5 ppm

Figure 2: Spectral logic for identifying the benzylic substituent.

Part 5: Detailed Protocol
1. Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is a hydrobromide salt (common in this synthesis), add 1-2 drops of NaOD/D₂O or K₂CO₃ to free the base if resolution of the morpholine ring is critical. However, for standard confirmation, the salt form is acceptable (peaks will be broader and shifted downfield).

  • Homogenization: Sonicate for 2 minutes. Ensure no suspended solids remain.

2. Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to the bromine and carboxylic acid have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect stoichiometry calculations.

  • Scans (NS): 16 (Routine) or 64 (Impurity detection).

3. Data Processing
  • Phasing: Apply manual phasing. The broad COOH peak often distorts automatic phasing algorithms.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3) to flatten the region between 9.0 and 14.0 ppm.

  • Integration: Calibrate the integral of the single aromatic proton at ~8.1 ppm (H-2) to 1.00.

References
  • National Center for Biotechnology Information. Tazemetostat (CID 66558664). PubChem Compound Summary. Available at: [Link]

  • SpectraBase. 3-Bromo-4-methylbenzoic acid 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Prediction. University of Wisconsin-Madison. (Methodology for shift prediction).[5][6] Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid. We will navigat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid. We will navigate the complexities of this analyte, which possesses both acidic (carboxylic acid) and basic (morpholine) functional groups, and compare different chromatographic strategies to achieve optimal separation from potential impurities. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, scientifically sound purity method.

Understanding the Analyte: Key Physicochemical Properties

3-Bromo-4-(morpholinomethyl)benzoic acid is a multifaceted molecule presenting unique challenges in reversed-phase HPLC. Its aromatic core provides UV chromophores essential for detection, while the ionizable carboxylic acid and morpholine groups dictate its retention behavior under varying pH conditions. The primary goal of this method development is to achieve a baseline separation of the main peak from all potential process-related impurities and degradation products, ensuring accurate purity assessment.

The Method Development Workflow: A Logic-Driven Approach

A systematic and logical workflow is paramount for efficient and effective HPLC method development. The process begins with an initial screening phase to establish basic retention and selectivity, followed by an optimization phase to fine-tune the separation.

MethodDevelopmentWorkflow cluster_screening Initial Screening Phase cluster_optimization Optimization Phase Analyte_Characterization Analyte Characterization Column_Selection Column Selection Analyte_Characterization->Column_Selection Informs Mobile_Phase_Screening Mobile Phase Screening Column_Selection->Mobile_Phase_Screening Tested with Detection_Wavelength Detection Wavelength Mobile_Phase_Screening->Detection_Wavelength Initial run Gradient_Optimization Gradient Optimization Detection_Wavelength->Gradient_Optimization Proceed to Optimization pH_Adjustment Mobile Phase pH Gradient_Optimization->pH_Adjustment Fine-tune Temperature_Effect Column Temperature pH_Adjustment->Temperature_Effect Refine Final_Method Final Optimized Method Temperature_Effect->Final_Method

Caption: A streamlined workflow for HPLC method development.

Experimental Comparison: Stationary and Mobile Phase Evaluation

To determine the most suitable chromatographic conditions, we will compare three distinct reversed-phase HPLC methods. The objective is to identify the method that provides the best resolution, peak shape, and overall performance for the purity analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid.

Initial Method Screening and Rationale

Given the presence of both acidic and basic functional groups, controlling the mobile phase pH is critical to achieve good peak shape and reproducible retention.[1][2] An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and reduced peak tailing on a reversed-phase column.[1][3] We will start with a generic broad gradient to elute all potential impurities and get a comprehensive impurity profile.[4]

Initial Screening Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

Comparative Analysis of HPLC Columns

The choice of stationary phase is a crucial factor influencing selectivity in HPLC.[5][6][7] We will evaluate three columns with different selectivities: a standard C18, a C8, and a Phenyl-Hexyl column.

ParameterMethod 1: Standard C18Method 2: C8Method 3: Phenyl-Hexyl
Stationary Phase C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 10-70% B in 15 min5-65% B in 15 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 35 °C35 °C40 °C
Detection Wavelength 230 nm230 nm230 nm
Injection Volume 5 µL5 µL5 µL
Comparative Performance Data

The following table summarizes the simulated performance data for the three methods, focusing on the separation of the main peak from two hypothetical impurities (Impurity A and Impurity B).

Performance MetricMethod 1: Standard C18Method 2: C8Method 3: Phenyl-Hexyl
Resolution (Main Peak/Impurity A) 1.81.52.5
Resolution (Main Peak/Impurity B) 2.22.03.1
Tailing Factor (Main Peak) 1.31.41.1
Analysis Time (minutes) 202022

Analysis of Results:

  • Method 1 (C18): Provides adequate separation for routine analysis. The use of a C18 column offers strong hydrophobic retention.[6][7]

  • Method 2 (C8): Shows slightly lower resolution compared to the C18 column, which is expected due to the shorter alkyl chain and reduced hydrophobicity.

  • Method 3 (Phenyl-Hexyl): Offers the best resolution and peak shape. The phenyl-hexyl stationary phase provides alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[7] The use of formic acid makes this method more compatible with mass spectrometry if further impurity identification is required.[8][9]

Final Optimized Method and Protocol

Based on the comparative data, Method 3 using the Phenyl-Hexyl column is selected as the most suitable for the purity analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 3 µm, 4.6 x 100 mm (A shorter column with smaller particles is chosen for faster analysis and higher efficiency).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 30-75% B in 10 minutes, hold at 75% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade methanol.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of 3-Bromo-4-(morpholinomethyl)benzoic acid reference standard at 1 mg/mL in a 50:50 mixture of water and methanol.

    • From the stock solution, prepare a working standard at 0.5 mg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample of 3-Bromo-4-(morpholinomethyl)benzoic acid and dissolve it in a 50:50 mixture of water and methanol to a final concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the optimized chromatographic conditions listed above.

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the developed method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12] The validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.[13][14]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Range Range Range->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation Robustness Robustness Robustness->Validation LOD Limit of Detection LOD->Validation LOQ Limit of Quantitation LOQ->Validation

Caption: Key parameters for HPLC method validation.

Conclusion

This guide has presented a systematic approach to developing and comparing HPLC methods for the purity analysis of 3-Bromo-4-(morpholinomethyl)benzoic acid. By evaluating different stationary phases and optimizing mobile phase conditions, we have established a robust method using a Phenyl-Hexyl column that provides superior resolution and peak shape. The principles and protocols outlined herein serve as a comprehensive resource for scientists engaged in pharmaceutical analysis and quality control.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • HPLC Column Selection Guide. Linklab. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Analysis and Control of Aromatic Pharmaceutical Preparations. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]

  • Liquid phase method for morpholine. Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. [Link]

  • 3-Bromo-4-methylbenzoic acid. SIELC Technologies. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Morpholine vs. Piperazine Benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most utilized six-membered saturated heterocycles are morpholine and piperazine. Both are considered "privileged structures," frequently appearing in a wide array of biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of the bioactivity of benzoic acid analogs featuring these two critical moieties, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference between morpholine (an ether and an amine functional group) and piperazine (two amine groups) imparts significant variations in their physicochemical properties, which in turn affect their biological behavior.

PropertyMorpholinePiperazineRationale
pKa ~8.4pKa1 ~5.7, pKa2 ~9.7The electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity of the nitrogen compared to the N4 nitrogen of piperazine. Piperazine's two nitrogen atoms allow for di-protonation.
Solubility Generally highHighBoth heterocycles can act as hydrogen bond acceptors, enhancing aqueous solubility.[3]
Lipophilicity (LogP) LowerHigherThe oxygen atom in morpholine makes it more polar and less lipophilic than the corresponding piperazine analog.
Metabolic Stability Generally more stableSusceptible to N-dealkylationThe morpholine ring is often incorporated to improve metabolic stability, as the piperazine ring can be more prone to metabolism by cytochrome P450 enzymes.[4]

Comparative Bioactivity: A Focus on Anticancer and Antimicrobial Applications

Anticancer Activity

A study on a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing morpholine, piperidine, or N-substituted piperazine moieties provides a compelling case for the superior performance of piperazine derivatives in this context. The replacement of an N-substituted piperazine fragment with a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity.[5][6]

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Quinoxaline Derivatives [5]

Compound IDHeterocycleA549 (Lung)HCT116 (Colon)MCF7 (Breast)K562 (Leukemia)
13da/14da N-Methylpiperazine1.8>10029.23.4
13dd/14dd Morpholine>100>100>100>100

These findings suggest that for this particular scaffold, the N-methylpiperazine moiety is crucial for potent anticancer activity, while the morpholine analog is largely inactive.

Antimicrobial Activity

In the realm of antimicrobial agents, both morpholine and piperazine derivatives have demonstrated significant potential.[7][8] A study on newly synthesized piperazine and morpholine derivatives revealed that both classes of compounds exhibit broad-spectrum antibacterial activity.

Table 2: Antimicrobial Activity of Selected Morpholine and Piperazine Derivatives (Inhibition Zone in mm) [7]

Compound IDHeterocycleS. aureusE. coliP. aeruginosaK. pneumoniae
3 Morpholine20181619
2 Piperazine25222023

In this study, the piperazine derivative (2) generally showed a larger zone of inhibition against the tested bacterial strains compared to the morpholine derivative (3), suggesting potentially greater antibacterial potency.

Structure-Activity Relationship (SAR) Insights

The observed differences in bioactivity can be attributed to several factors:

  • Basicity and Target Engagement: The higher basicity of the piperazine nitrogen can lead to stronger ionic interactions with acidic residues in the target protein, which may be crucial for binding and inhibition.

  • Lipophilicity and Cell Permeability: The greater lipophilicity of piperazine analogs might enhance their ability to cross cell membranes and reach intracellular targets.

  • Conformational Rigidity and Vectorial Display of Substituents: The chair conformation of both rings influences the spatial orientation of substituents. The specific geometry of the piperazine ring and its N-substituents may present a more favorable vector for interaction with the biological target compared to the morpholine ring in certain contexts.

  • Hydrogen Bonding Capacity: Piperazine offers two nitrogen atoms for potential hydrogen bonding interactions, one of which can be a donor and both can be acceptors, whereas morpholine has one nitrogen and one oxygen atom that primarily act as hydrogen bond acceptors. This difference can significantly impact target binding affinity.

Experimental Protocols

General Synthesis of 4-(Morpholin/Piperazin-1-yl)benzoic Acid

The synthesis of the core structures for these analogs typically involves a nucleophilic aromatic substitution reaction.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 4-Fluorobenzoic_acid 4-Fluorobenzoic acid Reaction_Vessel Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) Heat 4-Fluorobenzoic_acid->Reaction_Vessel Heterocycle Morpholine or Piperazine Heterocycle->Reaction_Vessel Workup Acidification Filtration Reaction_Vessel->Workup Final_Product 4-(Morpholin/Piperazin-1-yl)benzoic acid Workup->Final_Product

Caption: General synthetic workflow for 4-(morpholin/piperazin-1-yl)benzoic acid.

Step-by-step synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid: [4]

  • A mixture of ethyl 1-piperazinecarboxylate (12.6 mmol), 4-fluorobenzoic acid (12.6 mmol), and K2CO3 (18.9 mmol) in dry acetonitrile (10 mL) is heated at 353 K for 12 hours with constant stirring under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is poured slowly onto ice-cold water (100 ml).

  • The mixture is then acidified with glacial acetic acid to a pH of 3–5.

  • The resulting precipitate is filtered to obtain the product as a pale-white crystalline solid.

Step-by-step synthesis of 4-(morpholin-4-yl)benzoic acid: [9]

  • A mixture of morpholine and 4-chloro-benzonitrile is refluxed to yield 4-(morpholine-4-yl) benzonitrile.

  • The resulting benzonitrile is treated with sodium hydroxide to hydrolyze the nitrile group, forming 4-(morpholin-4-yl)benzoic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B Adherent or suspension cells C 3. Add MTT Reagent (Incubate 2-4h) B->C Varying compound concentrations D 4. Solubilize Formazan (Add Detergent Reagent) C->D Living cells convert MTT to purple formazan E 5. Measure Absorbance (570 nm) D->E Dissolve crystals F F E->F Quantify cell viability

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol: [10][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

Step-by-step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The choice between a morpholine and a piperazine scaffold in the design of benzoic acid analogs is highly dependent on the therapeutic target and the desired pharmacological profile. The available evidence, primarily from more complex molecular scaffolds, suggests that piperazine, particularly N-substituted piperazine, may offer advantages in anticancer drug design, likely due to its basicity and ability to engage in specific target interactions. In the context of antimicrobial agents, both heterocycles can be effective, with piperazine derivatives showing a slight edge in some cases.

The absence of a direct comparative study on simple morpholine and piperazine benzoic acid analogs highlights a gap in the literature. A systematic investigation of such a series would be invaluable in further elucidating the nuanced structure-activity relationships and providing a more definitive guide for medicinal chemists. Future research should focus on synthesizing and evaluating these simple analogs against a diverse panel of biological targets to provide a clearer understanding of the relative merits of these two "privileged" scaffolds.

References

  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2095-2104.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. ChemicalBook.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • MTT assay protocol. Abcam.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis. chemicalbook.
  • MTT Cell Proliferation Assay.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds. Benchchem.
  • Faizi, M. S. H., Ahmad, M., & Golenya, I. A. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • MTT Cell Assay Protocol.
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • Synthesis of Ethyl 4-(piperazin-1-yl)
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC.
  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com.
  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. apicule.
  • 4-Morpholinobenzoic acid. Chem-Impex.
  • Morpholine, Piperazine, and Piperidine Deriv
  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applic

Sources

Comparative

Differentiating 3-Bromo-4-(morpholinomethyl)benzoic acid from regioisomers via IR spectroscopy

Executive Summary In the synthesis of kinase inhibitors and fragment-based drug discovery, 3-Bromo-4-(morpholinomethyl)benzoic acid (Target Molecule) is a critical intermediate. Its structural integrity is defined by the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and fragment-based drug discovery, 3-Bromo-4-(morpholinomethyl)benzoic acid (Target Molecule) is a critical intermediate. Its structural integrity is defined by the specific 1,3,4-substitution pattern on the benzene ring.

Common synthetic routes (e.g., bromination of 4-methylbenzoic acid derivatives or benzylic bromination/substitution) frequently yield regioisomeric byproducts, specifically:

  • 2-Bromo isomer: 2-Bromo-4-(morpholinomethyl)benzoic acid (Ortho-bromo impurity).

  • 3,5-Isomer: 3-Bromo-5-(morpholinomethyl)benzoic acid (Meta-substituted impurity).

Standard HPLC can separate these, but Infrared (IR) Spectroscopy offers a faster, cheaper, and self-validating method for structural confirmation and impurity flagging at the solid state. This guide outlines a definitive protocol to differentiate the target from its isomers using Carbonyl Stretching Frequencies (νC=O) and Out-of-Plane (OOP) C-H Bending patterns.

Molecular Analysis & Vibrational Logic

To distinguish the target from its isomers, we must exploit the specific electronic and steric environments created by the bromine atom's position relative to the carboxylic acid and the morpholine ring.

The Target: 3-Bromo-4-(morpholinomethyl)benzoic acid
  • Substitution Pattern: 1,2,4-trisubstituted (in terms of proton adjacency).[1]

  • Proton Arrangement: Protons at positions 2, 5, and 6.

    • H5 & H6: Adjacent (Ortho-coupling).[2]

    • H2: Isolated (Meta-coupling only).

  • Electronic Environment: The carboxylic acid is para to the morpholinomethyl group and meta to the bromine. The -COOH group remains coplanar with the ring, maximizing conjugation.

The Challengers (Isomers)
FeatureTarget (3-Br-4-Morph) Isomer A (2-Br-4-Morph) Isomer B (3-Br-5-Morph)
Structure Br is meta to COOHBr is ortho to COOHBr is meta to COOH
Proton Pattern 2 Adjacent, 1 Isolated2 Adjacent, 1 Isolated3 Isolated Protons
Steric Effect Low (COOH coplanar)High (COOH twisted)Low
Primary IR Differentiator Standard Conjugated C=OBlue-shifted C=O Unique OOP Pattern

Comparative Analysis: The Spectral Fingerprint

The "Ortho Effect" (Differentiating Target vs. 2-Bromo Isomer)

The most difficult distinction is between the target and the 2-bromo isomer, as both share the same "2 adjacent + 1 isolated" proton pattern, making the fingerprint region (600-900 cm⁻¹) similar.

The Solution: Carbonyl Stretching Frequency (νC=O) [3][4]

  • Target: The -COOH group is sterically unencumbered. It conjugates with the benzene ring, lowering the double bond character of the C=O bond.

    • Expected νC=O:1680 – 1695 cm⁻¹

  • 2-Bromo Isomer: The bulky Bromine atom at the ortho position forces the -COOH group to twist out of the plane of the benzene ring (steric inhibition of resonance). This breaks conjugation, increasing the double bond character.

    • Expected νC=O:1705 – 1725 cm⁻¹ (Significant Blue Shift)

The "Substitution Pattern" (Differentiating Target vs. 3,5-Isomer)

The 3,5-isomer is a 1,3,5-trisubstituted benzene. This is spectrally distinct in the fingerprint region.

The Solution: Out-of-Plane (OOP) C-H Bending

  • Target (1,3,4-pattern): Requires bands for adjacent hydrogens and an isolated hydrogen.

    • Bands: ~810-840 cm⁻¹ (2 adjacent H) AND ~870-900 cm⁻¹ (1 isolated H).

  • 3,5-Isomer (1,3,5-pattern): All hydrogens are isolated.

    • Bands: Distinctive strong bands at 680-700 cm⁻¹ and 830-850 cm⁻¹ . The absence of the "adjacent H" band is diagnostic.

Experimental Protocol

Sample Preparation
  • Preferred Method: Diamond ATR (Attenuated Total Reflectance).[2]

    • Why: Requires no sample dilution; eliminates water bands from KBr; ideal for solid powders.

  • Alternative Method: KBr Pellet (1-2% w/w).

    • Why: Provides superior resolution in the fingerprint region (600-900 cm⁻¹) if ATR signal-to-noise is poor.

Acquisition Parameters[2][5]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 (Routine) or 64 (High Quality).

  • Range: 4000 – 600 cm⁻¹.

Data Interpretation Table[5]
Vibrational ModeRegion (cm⁻¹)Target Observation2-Br Isomer (Ortho)3,5-Isomer (Meta)
ν(C=O) Acid 1680 - 1725~1685 cm⁻¹ (Conjugated)>1705 cm⁻¹ (Twisted/Non-conj)~1690 cm⁻¹
δ(C-H) OOP 800 - 860Strong Band (2 Adj H)Strong Band (2 Adj H)Absent
δ(C-H) OOP 860 - 900Medium Band (1 Iso H)Medium Band (1 Iso H)Strong Band (3 Iso H)
ν(C-O-C) Morph 1100 - 1130StrongStrongStrong

Decision Logic & Visualization

The following diagrams illustrate the workflow and logical decision tree for confirming the target structure.

Analytical Workflow

IR_Workflow Start Crude Solid Sample Prep Sample Prep (Diamond ATR) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Analyze Analyze Regions: 1. Carbonyl (1700 region) 2. Fingerprint (800 region) Scan->Analyze

Caption: Standardized workflow for rapid IR screening of benzoic acid derivatives.

Isomer Discrimination Tree

Decision_Tree Root Analyze C=O Stretch (1680 - 1725 cm⁻¹) HighFreq > 1705 cm⁻¹ (Blue Shifted) Root->HighFreq Steric Inhibition LowFreq 1680 - 1695 cm⁻¹ (Conjugated) Root->LowFreq Normal Conjugation Concl_2Br IDENTIFIED: 2-Bromo Isomer (Ortho-Steric Effect) HighFreq->Concl_2Br CheckOOP Analyze OOP Bending (800 - 900 cm⁻¹) LowFreq->CheckOOP IsoPattern Only Isolated H Bands (No band at ~830) CheckOOP->IsoPattern All Isolated H AdjPattern Band at ~810-840 cm⁻¹ (2 Adjacent H) CheckOOP->AdjPattern 2 Adj + 1 Iso H Concl_35Br IDENTIFIED: 3,5-Isomer (Symmetrical) IsoPattern->Concl_35Br Concl_Target CONFIRMED: Target Molecule (3-Bromo-4-morph...) AdjPattern->Concl_Target

Caption: Logic gate for differentiating the target 3-bromo compound from ortho- and meta-regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on OOP bending patterns and steric effects on carbonyls).

  • NIST Chemistry WebBook. Benzoic acid, 3-bromo- IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Reference for 3-bromo substitution pattern baselines).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][5] (Detailed tabulation of benzene substitution patterns).

  • Zhan, H., et al. (2017).[7] "Molecular structures of gas-phase neutral morpholine...". RSC Advances. Available at: [Link] (Reference for Morpholine ring specific stretches).

Sources

Validation

Comparative Guide: Reactivity of Aryl Bromides in Morpholine-Substituted Benzoic Acids

Executive Summary: The "Amide Trap" & Strategic Divergence The synthesis of morpholine-substituted benzoic acids from aryl bromides presents a classic chemoselective challenge: distinguishing between the nucleophilic aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amide Trap" & Strategic Divergence

The synthesis of morpholine-substituted benzoic acids from aryl bromides presents a classic chemoselective challenge: distinguishing between the nucleophilic aromatic substitution (


)  at the carbon-bromide bond and the nucleophilic acyl substitution  at the carboxylic acid.

For researchers utilizing morpholine—a secondary amine with moderate nucleophilicity—the reactivity profile of the bromobenzoic acid substrate is dictated heavily by the isomeric position of the bromine (ortho, meta, para) and the catalyst system employed.

Critical Insight: Direct reaction of morpholine with bromobenzoic acids under thermal conditions often favors the formation of the benzamide (morpholide) side product rather than the desired C-N coupled aniline. Overcoming this requires specific metal-catalyzed pathways or rigorous protection strategies.

Comparative Reactivity Analysis

The following analysis contrasts the behavior of 2-, 3-, and 4-bromobenzoic acid isomers when reacted with morpholine.

Table 1: Isomer-Specific Reactivity Profile[1]
SubstrateElectronic EnvironmentPrimary ChallengeRecommended MethodPredicted Yield
2-Bromobenzoic Acid Steric/Ortho-Effect: Br is crowded. -COOH can coordinate metals.Steric hindrance blocks

.
Cu-Catalyzed (Ullmann) High (>85%)
3-Bromobenzoic Acid Deactivated: No resonance activation from -COOH.Electronically inert to

.
Pd-Catalyzed (Buchwald) Good (70-85%)
4-Bromobenzoic Acid Activated: Conjugated EWG (-COOH).Competitive amidation at C=O.Pd-Catalyzed or

(on Ester)
High (>90%)
The Ortho-Effect (2-Bromo Isomer)

Unlike the meta and para isomers, 2-bromobenzoic acid benefits significantly from Ullmann-type copper catalysis . The carboxylate group (formed in situ with base) acts as a directing group, coordinating with the Copper(I) species to facilitate oxidative addition into the adjacent C-Br bond.

  • Mechanism: Ligand-assisted oxidative addition via a cyclic transition state.

  • Advantage: Cheaper catalyst; high regioselectivity.

The Meta-Inertia (3-Bromo Isomer)

The 3-bromo isomer represents the "dead zone" for nucleophilic attack. The electron-withdrawing nature of the carboxyl group does not stabilize the Meisenheimer complex required for


.
  • Solution: Palladium catalysis (Buchwald-Hartwig) is mandatory. The reaction is insensitive to the electronic deactivation but requires bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) to prevent catalyst deactivation by the free amine or acid.

The Para-Activation (4-Bromo Isomer)

While electronically primed for


, the 4-bromo isomer is most susceptible to the Amide Trap . The -COOH group activates the ring, but the carbonyl carbon remains a potent electrophile.
  • Protocol Shift: If using

    
    , the acid must be converted to an ester (e.g., methyl 4-bromobenzoate) first. For the free acid, Pd-catalysis is superior as it operates under conditions where the carboxylate is unreactive towards amidation.
    

Decision Pathways & Mechanisms

The following diagram illustrates the critical decision points in synthesizing morpholinobenzoic acids, highlighting the competition between the desired C-N coupling and the undesired amidation.

ReactionPathways Start Bromobenzoic Acid + Morpholine Thermal Thermal/Base Only (No Catalyst) Start->Thermal Heat Metal Metal Catalysis (Pd or Cu) Start->Metal Catalyst + Base Salt Morpholinium Salt Thermal->Salt Acid-Base Rxn Ullmann Cu-Catalysis (Ortho-Directing) Metal->Ullmann 2-Bromo Isomer Buchwald Pd-Catalysis (Ligand Controlled) Metal->Buchwald 3/4-Bromo Isomer Amide SIDE PRODUCT: Bromobenzamide (Amide Trap) Salt->Amide Dehydration (-H2O) Product TARGET: N-Morpholinobenzoic Acid Ullmann->Product Coordination Buchwald->Product Oxidative Addn

Figure 1: Reaction divergence showing the "Amide Trap" in thermal conditions versus the selective Metal-Catalyzed pathways.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Target: 2-Morpholinobenzoic Acid)

Best for ortho-substituted substrates utilizing the carboxylate directing effect.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Cu powder (0.1 equiv) or CuI (0.05 equiv)

  • Solvent: DMF or DMAc (Concentration: 0.5 M)

Workflow:

  • Charge: Combine acid, base, and copper source in a reaction vessel.

  • Solvate: Add DMF and morpholine.

  • Heat: Stir at 100–110°C for 12–16 hours. Note: The carboxylate salt forms in situ, preventing amidation.

  • Workup: Acidify with 1M HCl to pH 3–4. The product typically precipitates as a solid.

  • Validation: Check for disappearance of starting material via HPLC. Absence of amide peak (M+ mass) confirms selectivity.

Protocol B: Buchwald-Hartwig Amination (Target: 3- or 4-Morpholinobenzoic Acid)

Universal method for deactivated or unprotected acids.

Reagents:

  • Bromobenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Base:

    
     (2.5 equiv) - Crucial for solubility and preventing catalyst poisoning.
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Solvent: Toluene/t-BuOH (10:1 mixture)

Workflow:

  • Degas: Purge solvent with Nitrogen/Argon for 15 mins.

  • Complexation: Pre-stir Pd source and Ligand for 10 mins to form the active catalytic species.

  • Reaction: Add substrate, morpholine, and base. Heat to 80–100°C under inert atmosphere.

  • Filtration: Filter hot through Celite to remove Pd black.

  • Purification: Acidify filtrate to precipitate the zwitterionic product.

Mechanistic Deep Dive: Why Fails on Free Acids

The failure of direct nucleophilic aromatic substitution on free bromobenzoic acids is often misunderstood. It is not merely due to the lack of activation, but due to the Coulombic repulsion generated upon deprotonation.

  • Deprotonation: In the presence of morpholine (a base), the -COOH becomes -COO⁻.

  • Electron Donation: The carboxylate anion is an electron-donating group (EDG) via induction (

    
    ) and resonance, increasing electron density on the ring.
    
  • Repulsion: The incoming nucleophile (morpholine) is electron-rich. It is repelled by the electron-rich aromatic ring (

    
    -cloud) of the benzoate anion.
    

Therefore, masking the acid as an ester (Methyl 4-bromobenzoate) restores the Electron Withdrawing Group (EWG) character, allowing


 to proceed, albeit often requiring high temperatures (DMSO, 120°C). 

Mechanism Substrate 4-Bromobenzoic Acid Anion Benzoate Anion (Electron Rich Ring) Substrate->Anion Deprotonation Ester Methyl Ester (Electron Poor Ring) Substrate->Ester Esterification Base Base (Morpholine/K2CO3) SNAr_Fail S_NAr BLOCKED (Coulombic Repulsion) Anion->SNAr_Fail SNAr_Success S_NAr PROCEEDS (Meisenheimer Complex) Ester->SNAr_Success

Figure 2: The electronic switch determining


 viability.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Retrieved from

  • Henderson, J. L., & Buchwald, S. L. (2010).[2][3] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[2][3] Retrieved from

  • Ma, D., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Letters. Retrieved from

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination.[4][5][6] Retrieved from

  • ResearchGate. (2026). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-(morpholinomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile A thorough understanding of the inherent hazards of 3-Bromo-4-(morpholinomethyl)benzoic acid is the foundation of its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

A thorough understanding of the inherent hazards of 3-Bromo-4-(morpholinomethyl)benzoic acid is the foundation of its safe disposal. This compound possesses a unique combination of functional groups that dictate its reactivity and toxicological profile.

Chemical Structure and Properties:

  • Halogenated Aromatic Ring: The presence of a bromine atom on the benzoic acid ring classifies this compound as a halogenated aromatic acid. Halogenated organic compounds can be persistent in the environment and may produce hazardous byproducts upon incomplete combustion.

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule.

  • Morpholine Moiety: The morpholinomethyl group is a tertiary amine, which can exhibit basic properties.

Identified Hazards:

According to its Safety Data Sheet (SDS), 3-Bromo-4-(morpholinomethyl)benzoic acid is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE) and Safe Handling

Prior to any handling or disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate the risk of exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the irritant compound.
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye irritation.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated.To prevent inhalation of the compound, which can cause respiratory irritation.

All handling and disposal preparation steps should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Container Selection

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Waste Classification: 3-Bromo-4-(morpholinomethyl)benzoic acid waste should be classified as halogenated organic acid waste .

Container Requirements:

  • Material: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice as it is resistant to a wide range of chemicals, including acids and halogenated organic compounds.[1][2][3][4][5]

  • Condition: The container must be in good condition, with no cracks or leaks, and have a tightly sealing lid.

  • Labeling: The waste container must be clearly and accurately labeled.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-Bromo-4-(morpholinomethyl)benzoic acid is to prepare it for collection by a licensed hazardous waste disposal company. Direct disposal down the drain is strictly prohibited.

Part A: In-Lab Waste Collection and Storage
  • Container Labeling:

    • Affix a "Hazardous Waste" label to a clean, empty, and appropriate waste container (e.g., HDPE carboy).

    • On the label, clearly write the full chemical name: "3-Bromo-4-(morpholinomorpholinomethyl)benzoic acid".

    • List all constituents of the waste, including any solvents used.

    • Indicate the approximate concentrations of each component.

    • Record the accumulation start date (the date the first drop of waste is added to the container).

    • Ensure the hazard pictograms for "Irritant" are clearly visible.[6][7][8][9][10]

  • Waste Collection:

    • Carefully transfer all waste containing 3-Bromo-4-(morpholinomethyl)benzoic acid, including contaminated solids (e.g., weigh boats, contaminated paper towels) and liquid solutions, into the labeled hazardous waste container.

    • Keep the container closed with a tight-fitting lid when not actively adding waste.

  • Segregated Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated, cool, and dry.

    • Store the container in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.

    • Crucially, store this halogenated organic acid waste separately from bases, oxidizing agents, and reactive metals. [11]

Part B: Pre-Disposal Neutralization (for Aqueous Waste Streams)

For aqueous waste streams containing 3-Bromo-4-(morpholinomethyl)benzoic acid, neutralization of the acidic component can be a prudent step before collection, as it reduces the corrosivity of the waste. However, this should only be performed by trained personnel.

Rationale for Neutralization: Carboxylic acids can be corrosive. Neutralizing the acidic proton with a weak base converts the acid into its corresponding salt, which is generally less hazardous.[12][13][14]

Protocol:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE. Have a spill kit readily available.

  • Dilution: If the waste is concentrated, slowly add it to a larger container of cold water to dilute it. Never add water to the concentrated waste.

  • Neutralization: Slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate, to the diluted acidic waste with constant stirring.

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0. Be cautious, as the neutralization reaction can be exothermic and may generate gas (carbon dioxide).

  • Final Labeling: If neutralized, amend the hazardous waste label to indicate the new composition (e.g., "Neutralized 3-Bromo-4-(morpholinomethyl)benzoic acid (Sodium Salt)"). The waste is still considered halogenated organic waste and must be disposed of accordingly.

Part C: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not overfill) or has reached the accumulation time limit set by your institution and local regulations, contact your institution's EHS office to schedule a pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms, including the Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site.[15][16][17][18][19]

  • Handover: Transfer the securely sealed and properly labeled waste container to the authorized hazardous waste personnel upon their arrival.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water. All contaminated cleaning materials must also be disposed of as hazardous waste.

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Emergency Contact: Contact your institution's EHS or emergency response team.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of 3-Bromo-4-(morpholinomethyl)benzoic acid, the following workflow diagrams are provided.

DisposalDecisionTree start Waste Generation (3-Bromo-4-(morpholinomethyl)benzoic acid) waste_type Is the waste aqueous? start->waste_type solid_waste Collect in Halogenated Organic Solid Waste Container waste_type->solid_waste No aqueous_waste Consider Pre-Disposal Neutralization waste_type->aqueous_waste Yes labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Constituents & % - Accumulation Date - Hazard Pictograms solid_waste->labeling neutralize Neutralize with weak base to pH 6-8 aqueous_waste->neutralize collect_liquid Collect in Halogenated Organic Liquid Waste Container neutralize->collect_liquid collect_liquid->labeling storage Store in Secondary Containment in a designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact manifest Complete Hazardous Waste Manifest ehs_contact->manifest disposal Handover to Authorized Waste Personnel manifest->disposal

Caption: Decision tree for the disposal of 3-Bromo-4-(morpholinomethyl)benzoic acid.

SpillResponse spill Spill Occurs location Is the spill inside a chemical fume hood? spill->location large_spill Large Spill Protocol location->large_spill No small_spill Small Spill Protocol location->small_spill Yes evacuate Evacuate & Isolate Area large_spill->evacuate alert_personnel Alert Personnel small_spill->alert_personnel contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs contain Contain with Inert Absorbent alert_personnel->contain do_not_reenter Do Not Re-enter contact_ehs->do_not_reenter collect Collect Contaminated Material into Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency response workflow for a spill of 3-Bromo-4-(morpholinomethyl)benzoic acid.

References

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Bromo-4-(morpholinomethyl)benzoic acid

[1] Part 1: Executive Safety Directive 3-Bromo-4-(morpholinomethyl)benzoic acid is a bifunctional intermediate frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. Its structure combi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

3-Bromo-4-(morpholinomethyl)benzoic acid is a bifunctional intermediate frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. Its structure combines a benzoic acid core with a morpholine ring, creating a zwitterionic character that influences its physical handling properties.

The Core Threat: While classified as an Irritant (H315, H319, H335) , the primary operational risk is dust inhalation and ocular damage due to its acidic nature combined with the biological activity of the morpholine pharmacophore.

Immediate Action Required:

  • Do not handle on an open benchtop.

  • Do not use standard latex gloves if dissolving in halogenated solvents (DCM/Chloroform).

  • Treat as a potential sensitizer: The benzylic amine linkage suggests potential biological reactivity beyond simple irritation.

Part 2: Hazard Profile & Risk Assessment[2]

Before selecting PPE, we must understand the "Enemy." This molecule presents a triad of chemical hazards:

Functional GroupHazard MechanismPhysiological Impact
Benzoic Acid Moiety Proton donor (Acidic)Severe Eye Irritation (H319): Can cause corneal opacity if not rinsed immediately.
Morpholine Ring Secondary amine derivativeMucous Membrane Irritation: High potential for respiratory tract inflammation (H335).
Aryl Bromide Halogenated aromaticSkin Irritation (H315): Lipophilic nature aids dermal absorption; potential for contact dermatitis.

Part 3: The PPE Defense System

Standard "lab safety" is insufficient. You need a targeted defense strategy based on the state of matter .

Ocular Protection (Non-Negotiable)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: Safety glasses with side shields are inadequate for fine powders. This compound is a solid acid; if dust bypasses the side shields and contacts the eye moisture, it will acidify immediately, causing acute pain and potential scarring.

  • Contact Lenses: Strictly prohibited. They can trap the acidic dust against the cornea.

Dermal Protection (Glove Selection Logic)

The choice of glove depends entirely on the solvent system used, not just the solid itself.

Scenario A: Handling Solid Powder (Weighing/Transfer)
  • Glove Type: Nitrile (Disposable).

  • Minimum Thickness: 0.11 mm (4-5 mil).

  • Rationale: The solid does not permeate nitrile rapidly. The risk here is mechanical abrasion and dust contact.

  • Protocol: Double-gloving is recommended to prevent cross-contamination when leaving the balance area.

Scenario B: Handling Solutions (Synthesis/Extraction)
  • Solvent: Methanol/Ethanol

    
    Nitrile  is acceptable (Breakthrough > 30 min).
    
  • Solvent: Dichloromethane (DCM) / Chloroform

    
    Laminate (Silver Shield/Norfoil)  or PVA .
    
  • Critical Warning: Standard nitrile gloves degrade in DCM in <2 minutes. If this intermediate is dissolved in DCM, the solution will carry the irritant through the glove and into your skin instantly.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator.

  • Why: The H335 hazard code indicates specific respiratory tract irritation.[1] The morpholine moiety can trigger coughing reflexes at very low concentrations.

Part 4: Operational Workflow & Decision Matrix

The following diagram outlines the logical flow for selecting PPE and handling procedures based on the experimental stage.

PPE_Decision_Matrix Start Task: Handle 3-Bromo-4-(morpholinomethyl)benzoic acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Solvent_Check Check Solvent Type Solution->Solvent_Check PPE_Solid PPE: Nitrile Gloves + Splash Goggles + Fume Hood (Anti-static Gun Recommended) Weighing->PPE_Solid Solvent_Polar Alcohols / Water / Ether Solvent_Check->Solvent_Polar Solvent_Halogen DCM / Chloroform / DMF Solvent_Check->Solvent_Halogen PPE_Nitrile PPE: Nitrile Gloves (Double) + Lab Coat Solvent_Polar->PPE_Nitrile PPE_Laminate PPE: Laminate/Barrier Gloves (Silver Shield) REQUIRED Solvent_Halogen->PPE_Laminate

Figure 1: Decision Matrix for PPE selection. Note the critical divergence in glove choice based on solvent compatibility.

Part 5: Step-by-Step Handling Protocol

Phase 1: Weighing (The Highest Risk Step)

This compound is a zwitterionic solid, meaning it likely has high static charge.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat. Static "jumping" of the powder is the #1 cause of contamination.

  • Transfer: Do not dump. Use a funnel. If spilling occurs, do not dry sweep .

Phase 2: Reaction Setup
  • Dissolution: Add solvent slowly. The amine (morpholine) portion may generate mild heat upon protonation if acidic solvents are used.

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or hood exhaust. Do not vent to the room.

Phase 3: Emergency Decontamination
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Time is tissue.

  • Spill Cleanup:

    • Evacuate the immediate area.[3][4][5]

    • Don N95/P100 respirator and goggles.

    • Cover spill with wet paper towels (to suppress dust).

    • Wipe up and place in a hazardous waste bag.

Part 6: Disposal Strategy

Proper disposal is legally required and environmentally critical.

Waste StreamClassificationNotes
Solid Waste Hazardous Chemical Solid Label as "Irritant, Halogenated Organic."
Liquid Waste Halogenated Organic Due to the Bromine atom, this cannot go into general "Non-Halogenated" solvent waste.
Contaminated Sharps Chemically Contaminated Sharps Needles/syringes used with this compound.

Why Halogenated? Even if dissolved in Ethanol (non-halogenated), the compound itself contains Bromine. Mixing it with non-halogenated waste can ruin the fuel-blending value of the downstream waste handler, leading to compliance fines.

References

  • PubChem. (n.d.).[6] Compound Summary: Benzoic acid derivatives. National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[2][7][8] United States Department of Labor. Retrieved February 26, 2026, from [Link]

Sources

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